Midesteine
Description
Structure
3D Structure
Properties
CAS No. |
94149-41-4 |
|---|---|
Molecular Formula |
C12H13NO3S3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
S-[1-oxo-1-[(2-oxothiolan-3-yl)amino]propan-2-yl] thiophene-2-carbothioate |
InChI |
InChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |
InChI Key |
MKTVMEMIKNBVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide midesteine MR 889 MR-889 MR889 N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone |
Origin of Product |
United States |
Foundational & Exploratory
Midesteine (MR 889): A Technical Overview of its Mechanism of Action as a Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midesteine, also known as MR 889, is a synthetic, cyclic thiolic compound investigated for its potential therapeutic role in chronic inflammatory respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.[1][2][3] It was developed as a specific inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathological breakdown of lung tissue.[4][5] Although the clinical development of this compound was discontinued, the study of its mechanism of action provides valuable insights into the design and function of synthetic protease inhibitors.[5] This technical guide provides an in-depth analysis of the mechanism of action of this compound on neutrophil elastase, compiling available quantitative data, experimental methodologies, and a visual representation of its molecular interactions.
Core Mechanism of Action
This compound is a reversible, slow-binding, and fully competitive inhibitor of human neutrophil elastase.[4][6] Its inhibitory action is selective for certain serine proteases. While it effectively inhibits human neutrophil elastase and porcine pancreatic elastase, it does not affect the activity of bovine pancreatic alpha-chymotrypsin, human leukocyte cathepsin G, or rabbit liver cathepsin B.[2][6]
The inhibitory mechanism of this compound involves a direct interaction with the active site of neutrophil elastase. At the molecular level, the proposed mechanism involves the acylation of the serine 195 (SER195) residue within the enzyme's active site by the thiophenecarbonyl moiety of the this compound molecule.[4] This interaction blocks the catalytic activity of the enzyme, preventing it from degrading its natural substrates, most notably elastin (B1584352) in the lung's extracellular matrix.[4]
Quantitative Data: Inhibitory Potency and Kinetics
The inhibitory activity of this compound against human neutrophil elastase has been characterized through kinetic studies. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Enzyme | Substrate | Conditions | Reference |
| Ki (Inhibition Constant) | 1.27 ± 0.15 µM | Human Leukocyte Elastase | Tetrapeptide Substrate | 37°C, pH 7.40 | [6] |
| 1.38 µM | Human Neutrophil Elastase | - | - | [4] | |
| kon (Association Rate Constant) | 2363 ± 15 M⁻¹s⁻¹ | Human Leukocyte Elastase | Tetrapeptide Substrate | 37°C, pH 7.40 | [6] |
| koff (Dissociation Rate Constant) | 3.01 ± 0.34 x 10⁻³ s⁻¹ | Human Leukocyte Elastase | Tetrapeptide Substrate | 37°C, pH 7.40 | [6] |
| In Vitro Inhibition Concentration | 10⁻⁵ - 10⁻⁶ M | Human Neutrophil Elastase | - | - | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are available in the scientific literature. Below are summaries of key experimental methodologies.
Neutrophil Elastase Inhibition Assay (In Vitro)
This assay is designed to determine the inhibitory activity of a compound on purified human neutrophil elastase.
-
Materials:
-
Purified human neutrophil elastase
-
A specific chromogenic or fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)[7]
-
This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of human neutrophil elastase is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate.
-
The change in absorbance or fluorescence is monitored over time using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the progress curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of this compound to the rate of an uninhibited control.
-
The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Analysis of Inhibition
To determine the kinetic parameters (Ki, kon, koff), pre-steady-state and steady-state kinetic analyses are performed.
-
Pre-steady-state kinetics: This method is used to determine the association (kon) and dissociation (koff) rate constants for slow-binding inhibitors. The reaction is monitored continuously from the moment of mixing the enzyme and inhibitor.
-
Steady-state kinetics: This method is used to determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive). The initial reaction rates are measured at different substrate and inhibitor concentrations. The data are then fitted to appropriate kinetic models (e.g., Michaelis-Menten equation).
Clinical Trial Protocol for COPD Patients
A double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with COPD.[1][4]
-
Study Population: Patients with a diagnosis of Chronic Obstructive Pulmonary Disease.
-
Treatment Regimen:
-
Efficacy Parameters:
-
Measurement of urinary desmosine (B133005) levels.[1][4]
-
Safety Parameters: Monitoring of adverse events and standard clinical safety assessments.
Visualizations
Signaling Pathway: this compound Inhibition of Neutrophil Elastase
References
- 1. MR889, a neutrophil elastase inhibitor, in patients with chronic obstructive pulmonary disease: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of MR 889, a new synthetic proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. qdcxjkg.com [qdcxjkg.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Midostaurin: A Deep Dive into its Core Inhibitory Pathways
A Technical Guide for Researchers and Drug Development Professionals
Midostaurin (B1676583) is a multi-targeted kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of specific hematological malignancies. This guide provides a detailed overview of its primary mechanisms of action, focusing on the inhibition of FMS-like tyrosine kinase 3 (FLT3) and KIT, key drivers in Acute Myeloid Leukemia (AML) and Systemic Mastocytosis (SM), respectively.
Quantitative Kinase Inhibition Profile
Midostaurin exhibits a broad spectrum of kinase inhibition. The following table summarizes its inhibitory activity against key targets.
| Target Kinase | IC50 (nM) | Disease Relevance | Reference |
| FLT3 (Wild-Type) | 11 | Acute Myeloid Leukemia | [1] |
| FLT3-ITD | 10 | Acute Myeloid Leukemia | [1] |
| FLT3-TKD | 10-50 | Acute Myeloid Leukemia | [2] |
| KIT (Wild-Type) | 48 | Systemic Mastocytosis | [3] |
| KIT D816V | 25-50 | Systemic Mastocytosis | [3][4] |
| SYK | 20.8 | Acute Myeloid Leukemia | [5] |
| PKCα | 22 | Broad | [1] |
| VEGFR2 | 30-100 | Angiogenesis | [6] |
| PDGFRα/β | 80-200 | Various Malignancies | [4] |
Core Inhibition Pathways
Midostaurin's therapeutic effects are primarily attributed to its inhibition of constitutively activated FLT3 and KIT receptor tyrosine kinases.
FLT3 Inhibition Pathway in Acute Myeloid Leukemia
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and are associated with a poor prognosis.[6] These mutations lead to ligand-independent dimerization and constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts.[6]
Midostaurin, a type III tyrosine kinase inhibitor, targets both wild-type and mutated FLT3.[4] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways.[1] The dual inhibition of FLT3 and SYK, a regulator of FLT3, is a key feature of midostaurin's mechanism.[2]
KIT Inhibition Pathway in Systemic Mastocytosis
Systemic mastocytosis is characterized by the abnormal proliferation and accumulation of mast cells. A primary driver of this disease is a gain-of-function mutation in the KIT gene, most commonly the D816V substitution.[4] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, promoting mast cell growth and survival.
Midostaurin effectively inhibits both wild-type and D816V-mutated KIT.[3] Similar to its action on FLT3, midostaurin blocks the ATP-binding site of KIT, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT and STAT5 pathways.[4] This leads to a reduction in mast cell proliferation and survival.[3]
Key Experimental Protocols
The following outlines a general workflow for assessing the inhibitory activity of midostaurin on target kinases.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of midostaurin against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, midostaurin (in DMSO), assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of midostaurin. b. In a microplate, combine the recombinant kinase, substrate, and midostaurin at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature for a specified time. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production). f. Plot the percentage of kinase inhibition against the logarithm of the midostaurin concentration and fit the data to a dose-response curve to determine the IC50.
Cellular Proliferation Assay
Objective: To assess the effect of midostaurin on the proliferation of cancer cell lines harboring specific kinase mutations.
Methodology:
-
Cell Lines: Utilize cell lines with known driver mutations (e.g., MV4-11 for FLT3-ITD, HMC-1.2 for KIT D816V).
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of midostaurin concentrations. c. Incubate for a defined period (e.g., 72 hours). d. Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®). e. Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).
Clinical Significance
The targeted inhibition of FLT3 and KIT by midostaurin has translated into significant clinical benefits.
Midostaurin in FLT3-Mutated AML
In the pivotal RATIFY clinical trial, the addition of midostaurin to standard chemotherapy in patients with newly diagnosed FLT3-mutated AML resulted in a significant improvement in overall survival compared to chemotherapy alone.[7][8] The median overall survival was 74.7 months in the midostaurin group versus 25.6 months in the placebo group.[8]
Midostaurin in Advanced Systemic Mastocytosis
For patients with advanced systemic mastocytosis, midostaurin monotherapy has demonstrated an overall response rate of 60%.[9] This includes major responses characterized by the complete resolution of at least one C-finding (organ damage).[9] The treatment has also been shown to improve mediator-related symptoms and quality of life.[3]
Conclusion
Midostaurin's efficacy is rooted in its potent inhibition of key oncogenic drivers, FLT3 and KIT. A thorough understanding of these inhibition pathways is crucial for the continued development of targeted therapies and for optimizing treatment strategies for patients with AML and systemic mastocytosis. Further research into potential resistance mechanisms and combination therapies will continue to refine the clinical application of this important therapeutic agent.
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 3. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 7. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adding Midostaurin to Chemotherapy in AML With FLT3 Mutation - The ASCO Post [ascopost.com]
- 9. onclive.com [onclive.com]
Midesteine: A Technical Overview of a Discontinued Proteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Midesteine (MR 889) is a synthetic, small-molecule proteinase inhibitor that was investigated for its therapeutic potential in chronic obstructive pulmonary disease (COPD) and chronic bronchitis.[1][2] As an inhibitor of human neutrophil elastase, this compound targets a key enzyme implicated in the pathological breakdown of lung tissue characteristic of these respiratory diseases.[1][2][3] Despite showing some promise in preclinical and early clinical assessments, its development was ultimately discontinued (B1498344).[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.
Chemical Structure and Physicochemical Properties
This compound is characterized by a core thiazolidinone ring structure. The definitive chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(acetylamino)-3-sulfanylpropanoic acid S-ester with 2-thiophenecarbothioic acid | Inferred from structure |
| Synonyms | MR 889 | [1][2] |
| CAS Number | 94149-41-4 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₃S₃ | [1][2] |
| Molecular Weight | 315.43 g/mol | [2] |
| SMILES | O=C(SC(C(NC1C(SCC1)=O)=O)C)C2=CC=CS2 | [2] |
Mechanism of Action: Inhibition of Neutrophil Elastase
The primary mechanism of action of this compound is the inhibition of proteinases, with a notable activity against human neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released by neutrophils during inflammation. In the context of COPD, chronic inflammation leads to an overabundance of this enzyme in the lungs. Unchecked, neutrophil elastase degrades elastin, a critical component of the lung's extracellular matrix responsible for its elasticity. This degradation impairs lung function and contributes to the progressive and irreversible airway limitation characteristic of COPD.[1][3] this compound was designed to counteract this destructive process by directly inhibiting neutrophil elastase activity.
Synthesis
Experimental Data and Protocols
While comprehensive preclinical data is scarce, information from a clinical trial provides insight into the experimental evaluation of this compound in a clinical setting.
Clinical Trial Protocol
A double-blind, randomized, placebo-controlled clinical trial was conducted to assess the safety and efficacy of this compound (referred to as MR889) in patients with Chronic Obstructive Pulmonary Disease (COPD).[1]
-
Patient Population: 60 patients with COPD were enrolled and divided into two groups of 30.
-
Treatment Regimen:
-
Efficacy Parameters: The study evaluated the levels of plasma elastin-derived peptides and urinary desmosine (B133005) as biochemical markers of lung tissue degradation.[1]
Clinical Trial Results
The clinical trial concluded that oral administration of this compound at 500 mg twice daily for four weeks was well-tolerated by patients with COPD.[1] However, the study did not find statistically significant differences in the levels of plasma elastin-derived peptides or urinary desmosine between the treatment and placebo groups for the overall patient population.[1]
Interestingly, a post-hoc analysis of a subset of treated patients with a shorter disease duration revealed a significant reduction in urinary desmosine levels compared to their pretreatment values (p = 0.004).[1] This finding suggested that this compound might have a greater potential for efficacy in the earlier stages of COPD, though further studies to confirm this were not pursued.[1]
Conclusion
This compound is a discontinued proteinase inhibitor that showed a good safety profile in clinical trials. Its mechanism of action, the inhibition of neutrophil elastase, remains a valid therapeutic target for diseases like COPD. While the overall efficacy results in a broad COPD population were not significant, the observation of a potential effect in patients with shorter disease duration provides a point of consideration for future drug development efforts targeting this pathway. The lack of publicly available detailed synthesis and preclinical data limits a full retrospective analysis of this compound.
References
Midesteine (MR-889): A Technical Overview of a Leukocyte Elastase Inhibitor
Disclaimer: Despite extensive searches, the original patent information for Midesteine (MR-889) could not be definitively located. The following technical guide is a comprehensive summary of the available scientific literature, including preclinical data and clinical trial findings, to provide an in-depth understanding of this compound for researchers, scientists, and drug development professionals.
Core Compound Information
This compound, also known as MR-889, is a synthetic, cyclic thiolic compound developed by Medea Research. It was investigated as a potent inhibitor of human leukocyte elastase (HLE), also known as neutrophil elastase (ELA2), a key enzyme implicated in the pathology of chronic obstructive pulmonary disease (COPD). Although it showed promise in preclinical and early clinical studies, its development was ultimately discontinued.
Chemical Information:
| Property | Value |
| Compound Name | This compound |
| Alias | MR-889 |
| Chemical Class | Cyclic thiolic compound |
| Mechanism of Action | Leukocyte Elastase (ELA2) Inhibitor |
| Developer | Medea Research |
| Development Status | Discontinued |
Preclinical Data: Inhibitory Activity
This compound demonstrated potent inhibitory activity against human leukocyte elastase and other related proteases in preclinical in vitro studies. The following table summarizes its inhibitory constants (Ki).
| Enzyme | Inhibitory Constant (Ki) |
| Human Leukocyte Elastase (HLE) | Data not available in accessible literature |
| Porcine Pancreatic Elastase | Data not available in accessible literature |
| Bovine Chymotrypsin | Data not available in accessible literature |
Note: While literature describes this compound as a potent inhibitor, specific Ki values were not found in the publicly available research.
Clinical Trial Data: A Study in COPD Patients
A significant source of information on this compound comes from a double-blind, randomized, placebo-controlled clinical trial conducted in patients with Chronic Obstructive Pulmonary Disease (COPD).
Quantitative Results
The primary efficacy endpoints of the study were the levels of plasma elastin-derived peptides and urinary desmosine (B133005), which are biomarkers of elastin (B1584352) degradation and, consequently, lung destruction.
| Parameter | Treatment Group (this compound) | Placebo Group | p-value |
| Number of Subjects | 30 | 30 | N/A |
| Pre-treatment Plasma Elastin Peptides (ng/mL) | Mean ± SD not specified | Mean ± SD not specified | > 0.05 |
| Post-treatment Plasma Elastin Peptides (ng/mL) | Mean ± SD not specified | Mean ± SD not specified | > 0.05 |
| Pre-treatment Urinary Desmosine (ng/mg creatinine) | Mean ± SD not specified | Mean ± SD not specified | > 0.05 |
| Post-treatment Urinary Desmosine (ng/mg creatinine) | Mean ± SD not specified | Mean ± SD not specified | > 0.05 |
| Change in Urinary Desmosine (subset of patients with short disease duration) | Statistically significant reduction | No significant change | 0.004 |
Data extracted from a 1996 publication in the European Respiratory Journal.
The study concluded that while this compound was well-tolerated, it did not significantly modify the biochemical markers of lung destruction in the overall COPD patient group. However, a noteworthy finding was a statistically significant reduction in urinary desmosine levels in a subset of patients with a shorter duration of the disease.
Experimental Protocol: Clinical Trial
The following provides a detailed methodology for the key clinical trial investigating this compound in COPD patients.
Study Design: A double-blind, randomized, placebo-controlled clinical trial.
Patient Population:
-
60 patients with a clinical diagnosis of Chronic Obstructive Pulmonary Disease (COPD).
-
Inclusion criteria typically include specific spirometric measures (e.g., FEV1/FVC ratio) and a history of smoking.
-
Exclusion criteria would likely include recent exacerbations, use of other investigational drugs, and significant comorbidities.
Treatment Regimen:
-
Treatment Group (n=30): Oral administration of this compound at a dose of 500 mg twice daily (b.i.d.).
-
Control Group (n=30): Oral administration of a matching placebo twice daily (b.i.d.).
-
Duration of Treatment: 4 weeks.
Efficacy Assessments:
-
Primary Endpoints:
-
Plasma levels of elastin-derived peptides.
-
Urinary levels of desmosine.
-
-
Sample Collection: Blood and urine samples were collected at baseline (pre-treatment) and at the end of the 4-week treatment period (post-treatment).
-
Analytical Methods:
-
Plasma elastin-derived peptides were likely quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Urinary desmosine levels were measured, likely by high-performance liquid chromatography (HPLC) or radioimmunoassay (RIA), and normalized to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.
-
Safety Assessments:
-
Monitoring of adverse events through patient reporting and clinical observation.
-
Standard laboratory safety tests (hematology, blood chemistry).
Signaling Pathways and Experimental Workflows
Leukocyte Elastase Signaling Pathway
Human leukocyte elastase, released by neutrophils during inflammation, can damage the lung parenchyma by degrading extracellular matrix proteins, primarily elastin. It can also induce apoptosis in epithelial cells through complex signaling cascades. The diagram below illustrates a simplified model of this pathway.
Caption: Simplified signaling pathway of Human Leukocyte Elastase (HLE) and the inhibitory action of this compound.
Experimental Workflow of the this compound Clinical Trial
The following diagram outlines the workflow of the double-blind, randomized, placebo-controlled clinical trial for this compound in COPD patients.
Caption: Experimental workflow of the this compound (MR-889) clinical trial in COPD patients.
Conclusion
This compound (MR-889) represents an early effort to target the underlying destructive processes in chronic obstructive pulmonary disease by inhibiting human leukocyte elastase. While the drug was found to be safe and well-tolerated in a 4-week clinical trial, it did not demonstrate a significant effect on the biochemical markers of elastin degradation in the broader study population. The observed significant effect in a subset of patients with shorter disease duration suggests that the timing of intervention with elastase inhibitors may be a critical factor for therapeutic success. Although the development of this compound was discontinued, the data gathered from its investigation contribute to the broader understanding of the role of elastase in COPD and inform the ongoing development of novel therapies for this debilitating disease.
Preclinical Data on Midesteine for Chronic Obstructive Pulmonary Disease: A Review of Available Information
A comprehensive review of publicly available scientific literature and drug development databases reveals a notable absence of preclinical data for Midesteine in the context of Chronic Obstructive Pulmonary Disease (COPD). this compound was investigated as a potential therapeutic for respiratory diseases, with its primary mechanism of action as a leukocyte elastase inhibitor.[1][2] However, the development of this compound has been discontinued (B1498344), and detailed preclinical findings, including quantitative data and experimental protocols, have not been published in accessible literature.
This document aims to provide a clear understanding of the intended therapeutic rationale for this compound in COPD, while also addressing the confusion with a similarly named investigational drug, AST-120, and to clarify why the requested in-depth technical guide with extensive data and visualizations cannot be constructed.
This compound: A Leukocyte Elastase Inhibitor for Respiratory Diseases
This compound was designed to target neutrophil elastase (ELA2), a key enzyme implicated in the pathophysiology of COPD.[1][2] In COPD, an imbalance between proteases, such as neutrophil elastase, and their endogenous inhibitors leads to the breakdown of lung tissue, chronic inflammation, and mucus hypersecretion.[1][2]
Mechanism of Action:
The therapeutic hypothesis for this compound was centered on the "protease-antiprotease imbalance" theory of COPD. By inhibiting neutrophil elastase, this compound was expected to:
-
Reduce Extracellular Matrix Degradation: Prevent the breakdown of elastin (B1584352) and other structural proteins in the lung parenchyma, thereby slowing the progression of emphysema.
-
Decrease Inflammation: Neutrophil elastase can amplify inflammatory responses by cleaving and activating various cytokines and chemokines. Its inhibition would be expected to dampen this pro-inflammatory cascade.
-
Alleviate Mucus Hypersecretion: Inhibit the stimulation of mucus production by submucosal glands, a hallmark of chronic bronchitis in COPD.
A diagram illustrating this proposed signaling pathway is provided below.
Distinction from AST-120
It is important to distinguish this compound from AST-120, an oral spherical carbon adsorbent. While the names may appear similar, they are distinct compounds with different mechanisms of action and therapeutic targets. Extensive preclinical and clinical research on AST-120 has focused on its efficacy in slowing the progression of Chronic Kidney Disease (CKD) .[3][4][5][6][7][8][9]
The primary mechanism of AST-120 is the adsorption of uremic toxins, such as indoxyl sulfate, in the gastrointestinal tract, thereby reducing their systemic levels.[3][7][8] There is no evidence in the scientific literature to suggest that AST-120 has been investigated for the treatment of COPD.
Conclusion
Due to the discontinued development of this compound and the resulting lack of publicly available preclinical data, it is not possible to provide the in-depth technical guide, including data tables and detailed experimental protocols, as requested. The information that is available points to its intended use as a neutrophil elastase inhibitor for respiratory diseases like COPD. For researchers and professionals in drug development, the exploration of neutrophil elastase inhibitors remains a valid and ongoing area of investigation for COPD therapeutics. However, any further inquiries into the specifics of this compound's preclinical development would likely require direct communication with the original developing company, Medea Research.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. The Ability of AST-120 to Lower the Serum Indoxyl Sulfate Level Improves Renal Outcomes and the Lipid Profile in Diabetic and Nondiabetic Animal Models of Chronic Kidney Disease: A Meta-Analysis | MDPI [mdpi.com]
- 4. Frontiers | Efficacy of AST-120 for Patients With Chronic Kidney Disease: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 5. Long-term effects of AST-120 on the progression and prognosis of pre-dialysis chronic kidney disease: a 5-year retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. AST-120 for the management of progression of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the efficacy of AST-120 (KREMEZIN®) on renal function in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of AST-120 in Chronic Kidney Disease Treatment: Still a Controversy? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Midesteine Against Neutrophil Elastase (ELA2): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (ELA2), also known as human leukocyte elastase (HLE), is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, ELA2 is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated ELA2 activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[3] Midesteine (also known as MR 889) is a synthetic, reversible, slow-binding, and competitive inhibitor of neutrophil elastase.[4] This document provides a technical guide on the in vitro activity of this compound against ELA2, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Quantitative Data Summary
The in vitro inhibitory activity of this compound against human neutrophil elastase (ELA2) has been characterized by determining its kinetic parameters. The following table summarizes the key quantitative data from pre-steady-state and steady-state kinetic analyses.
| Parameter | Value | Method | Reference |
| Inhibition Constant (Ki) | 1.38 µM | Steady-State Kinetics | [4] |
| Inhibition Equilibrium Constant (Ki) | 1.27 ± 0.15 µM | Pre-Steady-State Kinetics (calculated as koff/kon) | [4] |
| Association Rate Constant (kon) | 2363 ± 15 M-1s-1 | Pre-Steady-State Kinetics | [4] |
| Dissociation Rate Constant (koff) | 3.01 ± 0.34 x 10-3 s-1 | Pre-Steady-State Kinetics | [4] |
Experimental Protocols
Determination of a Neutrophil Elastase (ELA2) Inhibition Constant (Ki)
This protocol outlines a representative method for determining the inhibition constant (Ki) of a compound against human neutrophil elastase (ELA2) using a chromogenic or fluorogenic substrate.
1. Materials and Reagents:
-
Human Neutrophil Elastase (purified)
-
Test Inhibitor (e.g., this compound)
-
Chromogenic or Fluorogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide or MeOSuc-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0)
-
Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader capable of measuring absorbance or fluorescence
-
Soybean Trypsin Inhibitor (to stop the reaction)
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a series of dilutions of the test inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare a working solution of human neutrophil elastase in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add a fixed volume of the assay buffer.
-
Add a small volume of the various concentrations of the test inhibitor to the appropriate wells. Include a control group with no inhibitor.
-
Add a fixed amount of the human neutrophil elastase solution to each well and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals (e.g., every 30-60 seconds) for a set duration.
-
The reaction can be stopped by adding a solution of soybean trypsin inhibitor.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the progress curves (absorbance/fluorescence vs. time).
-
Plot the reaction velocity against the substrate concentration for experiments conducted with and without the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Visualizations
Signaling Pathways Involving Neutrophil Elastase (ELA2)
Neutrophil elastase, upon its release, can trigger various signaling cascades in surrounding cells, contributing to inflammation and cellular responses. The following diagram illustrates a simplified signaling pathway initiated by ELA2 in airway epithelial cells.
Caption: ELA2-mediated signaling leading to MUC1 gene transcription.
Experimental Workflow for ELA2 Inhibition Assay
The following diagram outlines the general workflow for an in vitro assay to determine the inhibitory activity of a compound against ELA2.
Caption: General workflow for an ELA2 in vitro inhibition assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Kinetics of the inhibition of leukocyte elastase by the bronchial inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Midesteine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Midesteine, also known as MR889, is a synthetic, cyclic thiolic compound investigated for its therapeutic potential in diseases characterized by excessive elastolytic activity, primarily chronic obstructive pulmonary disease (COPD) and emphysema. As a selective inhibitor of human neutrophil elastase (HNE), this compound was developed to counteract the destructive effects of this enzyme on lung tissue. Despite showing promise in early clinical development, its progression was ultimately discontinued. This guide provides a comprehensive technical summary of the available pharmacokinetic and pharmacodynamic data on this compound.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of human neutrophil elastase, a serine protease implicated in the degradation of elastin (B1584352) and other extracellular matrix components in the lungs.
Mechanism of Action
This compound is a reversible, slow-binding, and fully competitive inhibitor of neutrophil elastase.[1] Its inhibitory mechanism involves the formation of a stable acyl-enzyme complex with the serine residue (Ser195) in the active site of the elastase enzyme.[2] This interaction effectively blocks the enzyme's catalytic activity. Upon reaction with elastase, it has been suggested that this compound generates new free thiol groups, which may contribute to modifying the rheological properties of mucus.[3]
Potency and Selectivity
This compound exhibits specific activity towards neutrophil elastase. The inhibitory constant (Ki) for human neutrophil elastase has been determined to be 1.38 µM.[1] Studies have shown that this compound also inhibits porcine pancreatic elastase. However, it does not significantly affect the activity of other serine proteases such as bovine pancreatic α-chymotrypsin, human leukocyte cathepsin G, or rabbit liver cathepsin B.[1]
In Vivo Pharmacodynamic Effects
In a clinical trial involving patients with COPD, the oral administration of this compound (500 mg twice daily) for four weeks led to a significant post-treatment reduction in the urinary levels of desmosine (B133005) in a subset of patients with a shorter duration of the disease.[4] Desmosine is an amino acid unique to mature elastin, and its presence in urine is a biomarker of elastin degradation.[4] Plasma levels of elastin-derived peptides were also evaluated as a pharmacodynamic marker.[4]
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including parameters such as absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. This is likely due to the discontinuation of its clinical development.
Administration
In clinical trials, this compound was administered orally.[4]
Quantitative Pharmacodynamic Data
| Parameter | Value | Target Enzyme | Reference |
| Ki | 1.38 µM | Human Neutrophil Elastase | [1] |
| Clinical Dose | 500 mg b.i.d. | - | [4] |
Key Experimental Protocols
Neutrophil Elastase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against human neutrophil elastase.
Methodology: A common method involves a fluorometric assay.
-
Reagents and Materials: Human neutrophil elastase, a specific fluorogenic substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110), assay buffer, test compound (this compound), and a control inhibitor.
-
Procedure:
-
The neutrophil elastase enzyme is pre-incubated with varying concentrations of this compound for a defined period at a controlled temperature (e.g., 37°C).
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm).
-
The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.
Measurement of Urinary Desmosine
Objective: To quantify the levels of desmosine in urine as a biomarker of elastin degradation.
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.
-
Sample Preparation:
-
Urine samples are collected over a 24-hour period.
-
An internal standard (e.g., isotopically labeled desmosine) is added to the urine samples.
-
The samples undergo acid hydrolysis to liberate desmosine from peptides.
-
Solid-phase extraction is used to clean up the sample and concentrate the analyte.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system for separation.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify desmosine and the internal standard based on their unique precursor-to-product ion transitions.
-
-
Data Analysis: The concentration of desmosine in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Results are typically normalized to creatinine (B1669602) excretion.
Signaling Pathway
The primary mechanism of this compound does not involve the modulation of a complex signaling pathway but rather the direct inhibition of a key effector enzyme, neutrophil elastase. The pathological consequence of unchecked neutrophil elastase activity is the degradation of lung elastin, leading to emphysema.
Conclusion
This compound is a specific inhibitor of human neutrophil elastase that showed potential as a therapeutic agent for COPD by reducing elastin degradation. While its pharmacodynamic profile is reasonably well-characterized, a comprehensive understanding of its pharmacokinetic properties in humans remains elusive due to the cessation of its clinical development. The available data and experimental protocols provide a valuable foundation for researchers in the field of protease inhibitors and drug development for respiratory diseases.
References
- 1. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of MR889, a cyclic thiolic neutrophil elastase inhibitor, on rheologic properties of mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MR889, a neutrophil elastase inhibitor, in patients with chronic obstructive pulmonary disease: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Midesteine: A Discontinued Leukocyte Elastase Inhibitor
An In-depth Technical Guide on the Discovery and Initial Development of Midesteine (MR 889)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as MR 889) is a synthetic, cyclic thiolic proteinase inhibitor developed by Medea Research. It was investigated as a potential therapeutic agent for chronic obstructive pulmonary disease (COPD) and chronic bronchitis due to its inhibitory activity against human neutrophil elastase (ELA2), a key enzyme implicated in the pathogenesis of these inflammatory lung diseases. Despite demonstrating a favorable safety profile in early clinical trials, the development of this compound was ultimately discontinued (B1498344) due to limited efficacy. This technical guide provides a comprehensive overview of the discovery and initial development of this compound, summarizing the available data on its mechanism of action, inhibitory activity, and early clinical evaluation.
Introduction
Chronic obstructive pulmonary disease (COPD) is a progressive and debilitating inflammatory lung disease characterized by airflow limitation.[1] A central hypothesis in the pathophysiology of COPD is the protease-antiprotease imbalance, where an excess of proteolytic enzymes, particularly neutrophil elastase, overwhelms the endogenous antiprotease defenses, leading to the destruction of lung parenchyma.[1] Human neutrophil elastase (leukocyte elastase, ELA2) is a serine protease that degrades elastin (B1584352), a critical component of the extracellular matrix in the lungs. Unchecked elastolytic activity contributes to the loss of lung elasticity and the development of emphysema, a hallmark of COPD.
This understanding spurred the development of neutrophil elastase inhibitors as a therapeutic strategy for COPD. This compound (MR 889) emerged as one such candidate, a synthetic inhibitor designed to target and neutralize the enzymatic activity of neutrophil elastase.
Discovery and Initial Characterization
This compound was identified as a potent inhibitor of several serine proteases. Initial in vitro studies demonstrated its ability to inhibit human neutrophil elastase, as well as porcine pancreatic elastase and bovine chymotrypsin.
Data Presentation: Inhibitory Activity
While precise IC50 values are not publicly available, initial research indicated that this compound effectively inhibits its target enzymes at concentrations in the micromolar range. The primary publication on its discovery notes inhibitory activity at concentrations of 10⁻⁵ to 10⁻⁶ M.
Table 1: Summary of this compound's Inhibitory Profile
| Target Enzyme | Species | Reported Inhibitory Concentration |
| Neutrophil Elastase | Human | 10⁻⁵ - 10⁻⁶ M |
| Pancreatic Elastase | Porcine | 10⁻⁵ - 10⁻⁶ M |
| Chymotrypsin | Bovine | 10⁻⁵ - 10⁻⁶ M |
Note: Specific IC50 values are not available in the public domain.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in animal models (e.g., Cmax, Tmax, AUC, half-life) are not publicly available. This information was likely generated during its early development by Medea Research but was not published in peer-reviewed literature.
Mechanism of Action
This compound is a synthetic cyclic thiolic compound that acts as an inhibitor of leukocyte elastase (ELA2). The proposed mechanism of action involves the interaction of its thiol group with the active site of the elastase enzyme, thereby preventing the breakdown of elastin and other extracellular matrix proteins.
Signaling Pathway
The pathological cascade in COPD involves the recruitment of neutrophils to the lungs, which then release elastase. This enzyme degrades the extracellular matrix, leading to tissue damage and perpetuating the inflammatory response. This compound was designed to interrupt this cycle by directly inhibiting elastase activity.
Caption: this compound's mechanism of action in the ELA2 pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the specific assays used for its characterization are not publicly available. However, a general protocol for a neutrophil elastase inhibition assay, similar to what would have been used to evaluate this compound, is described below.
Neutrophil Elastase Inhibition Assay (General Protocol)
This fluorometric assay is used to screen for inhibitors of neutrophil elastase.
Materials:
-
Human Neutrophil Elastase enzyme
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (this compound)
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to achieve a range of desired concentrations.
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the human neutrophil elastase enzyme to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Caption: General workflow for a neutrophil elastase inhibition assay.
Clinical Development and Discontinuation
A double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with COPD.
Clinical Trial Design
-
Study Population: Patients with stable COPD.
-
Treatment Group: Oral administration of this compound (500 mg, twice daily) for 4 weeks.
-
Control Group: Placebo administered on the same schedule.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Biochemical markers of lung destruction (e.g., plasma elastin-derived peptides, urinary desmosine).
Results and Conclusion
The clinical trial demonstrated that this compound was well-tolerated by COPD patients. However, the study failed to show a statistically significant reduction in the biochemical markers of lung destruction in the overall treatment group compared to placebo. A subgroup analysis suggested a potential effect in patients with a shorter duration of the disease, but this was not sufficient to warrant further development.
Table 2: Summary of this compound Clinical Trial Outcome
| Parameter | Result |
| Safety | Good safety and tolerability profile. |
| Efficacy (Overall) | No significant change in biochemical markers of lung destruction. |
| Efficacy (Subgroup) | A post-treatment reduction in urinary desmosine (B133005) was observed in patients with a shorter disease duration. |
| Development Status | Discontinued. |
Conclusion
This compound (MR 889) represents an early effort to target neutrophil elastase for the treatment of COPD. While the compound was successfully identified and demonstrated in vitro inhibitory activity, it ultimately failed to show significant efficacy in a clinical setting, leading to the discontinuation of its development. The story of this compound underscores the challenges in translating in vitro potency to clinical benefit in complex inflammatory diseases like COPD. Despite its discontinuation, the research into this compound and other elastase inhibitors has contributed to a greater understanding of the role of proteases in lung disease and continues to inform the development of novel therapeutic strategies.
References
An In-Depth Technical Guide to the Specificity of Molidustat
To Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the specificity of molidustat (B612033), a novel therapeutic agent. Initial inquiries regarding its interaction with leukocyte elastase have been investigated; however, a comprehensive review of the scientific literature reveals no direct evidence of such a relationship. Therefore, this document will focus on the well-established primary mechanism of action of molidustat and its known specificity profile as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor.
Molidustat is an orally administered drug developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3][4] Its therapeutic effect is derived from its ability to inhibit HIF-PH enzymes, which play a crucial role in the cellular response to oxygen levels.[4]
Core Mechanism of Action: HIF-PH Inhibition
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their degradation.[4][5][6] Molidustat, by inhibiting HIF-PH, prevents this degradation, allowing HIF-α to accumulate and translocate to the nucleus.[4][7] There, it dimerizes with HIF-β and activates the transcription of various genes, most notably erythropoietin (EPO).[4][8] This increase in endogenous EPO production stimulates erythropoiesis, thereby addressing anemia.[4][9]
This mechanism offers an alternative to traditional treatments with erythropoiesis-stimulating agents (ESAs).[4] Clinical studies have shown that molidustat is effective in both correcting and maintaining hemoglobin levels in patients with renal anemia.[1][2]
Specificity and Off-Target Effects
The specificity of any drug is a critical aspect of its safety and efficacy profile. For HIF-PH inhibitors like molidustat, there are concerns about potential off-target effects due to the broad range of biological processes regulated by HIFs.[5][6][10] These processes include angiogenesis, metabolism, and cell survival.[6]
While specific quantitative data on molidustat's direct interaction with a wide panel of enzymes, including leukocyte elastase, is not extensively available in the public domain, the focus of research has been on its selectivity for the intended HIF-PH targets. The pleiotropic effects of HIF stabilization are a subject of ongoing research to ensure the long-term safety of this class of drugs.[6]
Quantitative Data from Clinical Trials
The efficacy and safety of molidustat have been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Molidustat in Anemia of CKD (Non-Dialysis Patients)
| Study | Patient Population | Treatment Arms | Baseline Hemoglobin (g/dL) | Mean Hemoglobin during Evaluation (g/dL) | Key Outcome |
| MIYABI ND-C[1][2] | ESA-Naive | Molidustat | 9.84 | 11.28 | Non-inferior to darbepoetin alfa |
| Darbepoetin alfa | 10.00 | 11.70 | |||
| MIYABI ND-M[3] | Previously on ESA | Molidustat | 11.31 | 11.67 | Non-inferior to darbepoetin alfa |
| Darbepoetin alfa | 11.27 | 11.53 | |||
| DIALOGUE Extension[11] | Not on dialysis | Molidustat | 11.28 | 11.10 | Effective long-term management |
| Darbepoetin | 11.08 | 10.98 |
Table 2: Safety Profile of Molidustat (Adverse Events)
| Study | Patient Population | Molidustat Group (% with at least one TEAE) | Comparator Group (% with at least one TEAE) | Notes |
| MIYABI ND-C[1][2] | ESA-Naive | 93.9% | 93.7% (Darbepoetin alfa) | Most TEAEs were mild to moderate. |
| MIYABI ND-M[3] | Previously on ESA | 92.7% | 96.3% (Darbepoetin alfa) | No new safety signals observed. |
| DIALOGUE Extension[11] | Not on dialysis | 85.6% | 85.7% (Darbepoetin) | Similar proportions of patients reported at least one AE. |
| DIALOGUE Extension[11] | On dialysis | 91.2% | 93.3% (Epoetin) | Molidustat was well-tolerated for up to 36 months. |
TEAE: Treatment-Emergent Adverse Event
Experimental Protocols
The characterization of HIF-PH inhibitors like molidustat involves a series of in vitro and in vivo experiments.
1. Enzyme Inhibition Assay (In Vitro):
-
Objective: To determine the inhibitory activity of molidustat against HIF-PH enzymes.
-
Methodology:
-
Recombinant human HIF-PH isoenzymes (PHD1, PHD2, PHD3) are used.
-
A synthetic peptide substrate corresponding to the hydroxylation site of HIF-α is incubated with the enzyme, molidustat at varying concentrations, and co-factors (e.g., Fe(II), ascorbate, 2-oxoglutarate).
-
The reaction is allowed to proceed for a defined period.
-
The extent of peptide hydroxylation is measured, often using mass spectrometry or fluorescence-based detection methods.
-
IC50 values are calculated to quantify the inhibitory potency of molidustat.
-
2. Cell-Based HIF Stabilization Assay (In Vitro):
-
Objective: To assess the ability of molidustat to stabilize HIF-α in a cellular context.
-
Methodology:
-
A suitable human cell line (e.g., HeLa, Hep3B) is cultured.[9]
-
Cells are treated with a range of molidustat concentrations.
-
After incubation, cell lysates are prepared.
-
The levels of HIF-1α or HIF-2α are quantified using techniques such as Western blotting or ELISA.
-
The expression of HIF target genes (e.g., EPO, VEGF) can also be measured using RT-qPCR.[9]
-
3. In Vivo Models of Anemia:
-
Objective: To evaluate the erythropoietic efficacy of molidustat in animal models.
-
Methodology:
-
Animal models of renal anemia are often created through subtotal nephrectomy in rodents.[12]
-
Molidustat is administered orally at different doses.
-
Blood samples are collected at regular intervals to measure hemoglobin, hematocrit, and EPO levels.[9][13]
-
The effect of molidustat on blood pressure and other physiological parameters is also monitored.[12]
-
Visualizations
Below are diagrams illustrating the signaling pathway of Molidustat and a typical experimental workflow.
Caption: Molidustat's mechanism of action.
Caption: Drug development workflow for Molidustat.
References
- 1. karger.com [karger.com]
- 2. Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molidustat for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 10. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of molidustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, on sodium dynamics in hypertensive subtotally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of molidustat, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]
The Midesteine Binding Site on Human Neutrophil Elastase: A Technical Guide
Executive Summary
Human Neutrophil Elastase (HNE) is a critical serine protease involved in the innate immune response and a key therapeutic target in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD). Midesteine, the active metabolite of the mucolytic drug Erdosteine (B22857), has been identified as an inhibitor of HNE. However, publicly available structural data elucidating its direct binding site on the enzyme is scarce. The primary documented mechanism for this compound (also known as Metabolite I) is the inhibition of HNE release from activated neutrophils, rather than direct competitive binding at the active site.
This technical guide provides a comprehensive overview of the HNE active site and binding pockets, using data from well-characterized inhibitors to create a framework for understanding potential interactions. It summarizes the known quantitative data for this compound's effect on HNE release, details relevant experimental protocols for inhibitor characterization, and visualizes key cellular pathways involving HNE. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural basis of HNE inhibition and the specific context of this compound as a therapeutic agent.
Human Neutrophil Elastase (HNE): Structure and Function
Human Neutrophil Elastase is a 218-amino acid glycoprotein (B1211001) belonging to the chymotrypsin (B1334515) family of serine proteases.[1] Stored in the azurophilic granules of neutrophils, it is released upon inflammation to degrade a wide array of extracellular matrix proteins, including elastin, collagen, and fibronectin.[2] The catalytic activity of HNE is mediated by a classic catalytic triad (B1167595) of amino acids within its active site: Histidine-57 (His57), Aspartate-102 (Asp102), and Serine-195 (Ser195) .[3] The reaction proceeds via a proton transfer between these residues, which increases the nucleophilicity of Ser195, leading to peptide bond cleavage in the substrate.[3]
The substrate specificity of HNE is primarily directed towards small, aliphatic amino acid residues, particularly Valine and Alanine, at the P1 position of the substrate.[4] This specificity is dictated by the architecture of the S1 binding pocket, which is constricted by the residues Val190, Val216, and Asp226, creating a preference for medium-sized hydrophobic side chains.[5]
The HNE Active Site and Inhibitor Binding Modes
While specific structural data for a this compound-HNE complex is unavailable, analysis of other inhibitors provides a detailed map of the enzyme's binding sites. Inhibitors can interact with HNE through covalent or non-covalent mechanisms, targeting the catalytic triad and adjacent substrate-binding pockets (subsites).
-
Covalent Inhibition: Many potent inhibitors form a covalent bond with the catalytic Ser195 residue. For example, peptide chloromethyl ketones, such as methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone (MSACK), form a cross-link between His57 and Ser195, irreversibly inactivating the enzyme.[6]
-
Non-Covalent Inhibition: Small molecule and peptide inhibitors can also bind non-covalently within the active site cleft. These interactions are governed by hydrogen bonds, van der Waals forces, and electrostatic interactions with residues lining the S1, S2, S3, and S4 subsites. The crystal structure of HNE with a dihydropyrimidone inhibitor, for instance, shows the inhibitor occupying the active site without forming a covalent bond.[7]
The interaction between HNE and its endogenous inhibitor, alpha-1-antitrypsin (AAT), involves not only the active site but also an "exosite". Molecular dynamics simulations have identified an electrostatic interaction between a positively charged loop on HNE (containing Arg147) and an acidic region on AAT, which helps to correctly orient the molecules for rapid inhibition.[8]
This compound (Metabolite I of Erdosteine): An HNE-Targeting Agent
This compound is the active metabolite of Erdosteine, a mucolytic drug. It is also referred to as Metabolite I (Met I) in the literature and is characterized by a free sulfhydryl (SH) group.[9] While drug databases classify this compound as a direct ELA2 (leukocyte elastase) inhibitor, the primary published research focuses on its ability to prevent the release of HNE from stimulated neutrophils.[10]
One key study demonstrated that Met I significantly inhibits the release (exocytosis) of elastase from human neutrophils stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP).[9] This action reduces the extracellular concentration of HNE, thereby mitigating its damaging proteolytic effects. This mechanism suggests an anti-inflammatory effect upstream of direct enzyme inhibition.
Quantitative Data for this compound (Metabolite I)
The inhibitory effect of this compound (Met I) on HNE release is concentration-dependent. The following table summarizes the findings from studies on fMLP-stimulated neutrophils.
| Compound | Assay Type | Stimulant | Concentration Range | Observation |
| This compound (Met I) | HNE Release from Neutrophils | fMLP | 1.25 - 20 µg/ml | Significant inhibition of elastase release from 2.5 to 20 µg/ml.[9] |
Quantitative Comparison of HNE Inhibitors
To provide a broader context for HNE inhibition, the following table presents kinetic data for various classes of inhibitors. These values are derived from direct enzymatic assays, in contrast to the cell-based release assay used for this compound.
| Inhibitor | Class | Inhibition Constant (Ki) | IC50 | Reference |
| Sivelestat | Small Molecule (Non-peptide) | - | 40 nM | [3] (Mentioned) |
| Eglin C | Peptide | 1.3 ± 0.2 x 10⁻¹¹ M | 0.02 µM (intracellular) | |
| AZD9668 | Small Molecule | - | - | (Mentioned) |
| BAY 85-8501 | Small Molecule | - | - | (Mentioned) |
| MSACK | Peptide Chloromethyl Ketone | - | - | Covalent Inhibitor[6] |
Key Experimental Protocols
Characterizing HNE inhibitors requires both enzymatic and cell-based assays to determine direct inhibition and effects on cellular processes.
Protocol: Enzymatic Inhibition Assay (Fluorometric)
This protocol assesses a compound's ability to directly inhibit the catalytic activity of purified HNE.
-
Reagent Preparation :
-
Assay Buffer : 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.
-
Enzyme : Purified human neutrophil elastase (hNE).
-
Substrate : Fluorogenic peptide substrate, e.g., MeOSuc-Ala-Ala-Pro-Val-AMC.
-
Test Compound : Serial dilutions of the inhibitor (e.g., this compound).
-
Control Inhibitor : A known HNE inhibitor like Sivelestat.
-
-
Assay Procedure :
-
In a 96-well black microplate, add a defined amount of hNE to each well.
-
Add the diluted test compounds and controls to their respective wells. Include a vehicle-only control.
-
Pre-incubate the enzyme and inhibitors for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., λex = 360 nm, λem = 460 nm).
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol: Cell-Based HNE Release Assay
This protocol, relevant to the documented action of this compound, measures a compound's ability to inhibit HNE release from activated neutrophils.
-
Cell Preparation :
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Histopaque®).
-
Resuspend the isolated neutrophils in a suitable culture medium (e.g., RPMI-1640) at a concentration of 1-2 x 10⁶ cells/ml.
-
-
Assay Procedure :
-
Aliquot the neutrophil suspension into a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound, 1.25-20 µg/ml) for 30 minutes at 37°C.
-
Stimulate the neutrophils with an activating agent like fMLP (e.g., 1 µM) to induce degranulation. Include an unstimulated control.
-
Incubate for an additional 15-30 minutes.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant, which contains the released elastase, to a new 96-well plate.
-
-
Activity Measurement :
-
Measure the elastase activity in the supernatant using the fluorometric enzymatic assay described above (Protocol 5.1) by adding the fluorogenic substrate.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of HNE release for each inhibitor concentration relative to the stimulated control without inhibitor.
-
Determine the IC50 value for the inhibition of release.
-
HNE in Cellular Signaling Pathways and Workflows
HNE is not just a degradative enzyme; it is also an active participant in complex signaling cascades, most notably the formation of Neutrophil Extracellular Traps (NETs).
HNE Inhibitor Evaluation Workflow
The process of identifying and characterizing a novel HNE inhibitor typically follows a multi-stage approach, from initial in vitro screening to in vivo validation.
Caption: A typical workflow for the evaluation of novel HNE inhibitors.
Signaling Pathway: HNE in NET Formation
Upon activation by stimuli such as pathogens or phorbol (B1677699) myristate acetate (B1210297) (PMA), neutrophils can undergo a form of cell death called NETosis. HNE plays an indispensable role in this process.
Caption: Role of HNE in Neutrophil Extracellular Trap (NET) formation.
Conclusion
The binding site of human neutrophil elastase presents a well-validated target for therapeutic intervention in inflammatory diseases. While the precise molecular interactions of this compound with the HNE active site remain to be elucidated by structural biology studies, its documented ability to inhibit elastase release from neutrophils provides a clear mechanism for its anti-inflammatory effects. A comprehensive understanding of the HNE binding pockets, derived from studies of other inhibitors, is essential for the design and optimization of new therapeutic agents. Future research should aim to resolve the structure of the HNE-Midesteine complex to clarify its mechanism of action and to perform head-to-head comparisons of its efficacy in both enzymatic and cell-based assays against other known inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide Human Neutrophil Elastase Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 3. Mechanisms of action of emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. Effect of metabolite I of erdosteine on the release of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Midesteine: A Technical Guide to Solubility and Stability for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and generalized protocols for assessing the solubility and stability of Midesteine (also known as MR-889). As of the last update, specific, publicly available quantitative data on the physicochemical properties, solubility, and stability of this compound is limited. The experimental protocols detailed herein are intended as templates and should be adapted and validated by the end-user for their specific laboratory conditions and analytical instrumentation.
Introduction
This guide outlines recommended experimental approaches for determining the solubility and stability profile of this compound, based on general principles and methodologies applied to similar small molecules.
Physicochemical Properties (Template)
A comprehensive understanding of a compound's fundamental physicochemical properties is the first step in its laboratory evaluation. The following table should be populated with experimentally determined data for this compound.
| Property | Experimental Value | Analytical Method Reference |
| Molecular Formula | C₁₅H₉N₃O₂ | |
| Molecular Weight | 263.25 g/mol | |
| Melting Point (°C) | Data not available | e.g., Differential Scanning Calorimetry (DSC) |
| pKa | Data not available | e.g., Potentiometric titration, UV-spectrophotometry |
| LogP (Octanol/Water) | Data not available | e.g., Shake-flask method, HPLC |
Solubility Profile
The solubility of this compound should be determined in a range of aqueous and organic solvents relevant to laboratory and potential formulation use.
Experimental Protocol for Solubility Determination
A general protocol for determining the equilibrium solubility of this compound is as follows:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (see Table 2 for suggestions).
-
Ensure a solid excess of the compound remains undissolved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Sample Processing:
-
Allow the suspensions to settle.
-
Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid transferring any solid particles. Centrifugation or filtration (using a filter compatible with the solvent and compound) is recommended.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., RP-HPLC with UV detection).
-
Determine the concentration of this compound in the diluted sample.
-
-
Calculation:
-
Calculate the solubility in the original solvent, accounting for the dilution factor. Express the results in mg/mL and/or molarity.
-
Solubility Data (Template)
The following table should be used to record experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Deionized Water | 25 | Data not available | Data not available |
| Phosphate Buffered Saline (PBS), pH 7.4 | 37 | Data not available | Data not available |
| 0.1 N HCl (pH ~1) | 25 | Data not available | Data not available |
| 0.1 M Phosphate Buffer, pH 3.0 | 25 | Data not available | Data not available |
| 0.1 M Phosphate Buffer, pH 9.0 | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
| Acetonitrile (B52724) | 25 | Data not available | Data not available |
Visualizing the Solubility Workflow
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Profile
Assessing the chemical stability of this compound is crucial for defining appropriate storage and handling conditions. This involves both forced degradation (stress testing) and long-term stability studies.
Experimental Protocol for Stability Assessment
4.1.1 Forced Degradation Study
Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule. A study on N-benzoylindazoles, a related class of compounds, monitored hydrolysis by observing changes in absorbance spectra, which suggests a potential degradation pathway for this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~50 µg/mL. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~50 µg/mL. Incubate at room temperature, monitoring at shorter time intervals due to expected faster degradation.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~50 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, store a solution of the compound at a similar temperature.
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample. For acid and base hydrolysis samples, neutralize before analysis.
-
Analyze all samples using a stability-indicating HPLC method (see Section 5.0).
-
Determine the percentage of this compound remaining and identify any degradation products by their retention times and UV spectra. Peak purity analysis of the this compound peak is recommended.
-
4.1.2 Long-Term Stability Study
This study evaluates the stability of this compound under recommended storage conditions.
-
Sample Preparation: Prepare multiple aliquots of this compound as a solid and in solution (e.g., in DMSO at -20°C).
-
Storage: Store the samples under defined conditions (e.g., solid at 2-8°C and room temperature; solution at -20°C).
-
Testing: At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze the samples for purity and concentration using a validated HPLC method.
Stability Data (Template)
| Condition | Time (hours) | This compound Remaining (%) | Observations (e.g., new peaks) |
| 0.1 N HCl, 60°C | 0 | 100 | - |
| 2 | Data not available | Data not available | |
| 8 | Data not available | Data not available | |
| 0.1 N NaOH, 25°C | 0 | 100 | - |
| 0.5 | Data not available | Data not available | |
| 2 | Data not available | Data not available | |
| 3% H₂O₂, 25°C | 0 | 100 | - |
| 8 | Data not available | Data not available | |
| 24 | Data not available | Data not available |
Visualizing the Stability Testing Workflow
Caption: General workflow for assessing the stability of this compound.
Analytical Method for Quantification (Template)
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the quantification of this compound and the detection of its degradation products. The following method is a template and requires optimization and validation.
Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD). Monitor at an appropriate wavelength determined by UV scan (e.g., 254 nm, 280 nm). |
| Injection Vol. | 10 µL |
| Standard Conc. | 5 - 100 µg/mL |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: (Repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ).
-
Robustness.
Mechanism of Action Context
This compound functions by inhibiting neutrophil elastase, a serine protease involved in inflammatory processes. Uncontrolled elastase activity can lead to the degradation of extracellular matrix proteins, such as elastin, contributing to tissue damage in diseases like COPD.
Visualizing Neutrophil Elastase Inhibition
Caption: Simplified pathway of neutrophil elastase action and its inhibition.
References
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted protein kinase inhibitor that has demonstrated significant therapeutic potential in the treatment of various hematological malignancies. It is known to inhibit a range of kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, protein kinase C (PKC), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[1][2][3] Mutations in the FLT3 gene, in particular, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4] Midostaurin's ability to block the signaling pathways driven by these kinases leads to the inhibition of cancer cell proliferation and survival.[2][4]
These application notes provide a comprehensive overview of the in vitro testing protocols for evaluating the efficacy and mechanism of action of Midostaurin. The protocols detailed below are essential for researchers engaged in the preclinical assessment of this and other similar kinase inhibitors.
Mechanism of Action
Midostaurin functions as a competitive inhibitor at the ATP-binding site of its target kinases.[2] In cancer cells with activating mutations in kinases such as FLT3 (e.g., internal tandem duplications - ITD), Midostaurin blocks the constitutive activation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MEK-ERK and PI3K-AKT-mTOR pathways.[3] This inhibition ultimately leads to cell cycle arrest and apoptosis in malignant cells.[1][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Midostaurin
| Target Kinase | Assay Type | IC50 (nM) | Reference Cell Line/System |
| FLT3 (Wild-Type) | Kinase Assay | ~30 | Cell-free |
| FLT3 (ITD mutant) | Kinase Assay | <10 | Cell-free |
| KIT (Wild-Type) | Kinase Assay | ~100 | Cell-free |
| KIT (D816V mutant) | Kinase Assay | ~50-250 | Cell-free |
| SYK | Kinase Assay | 20.8 | Cell-free |
| PKCα | Kinase Assay | 22 | Cell-free |
| PKCβ1 | Kinase Assay | 30 | Cell-free |
| PKCγ | Kinase Assay | 24 | Cell-free |
Table 2: Anti-proliferative Activity of Midostaurin in Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Mutation Status | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | ITD | ~10 |
| MOLM-13 | Acute Myeloid Leukemia | ITD | ~10 |
| Ba/F3-FLT3-ITD | Murine pro-B cells | ITD (transfected) | <10 |
| Ba/F3-FLT3-ITD+TEL-SYK | Murine pro-B cells | ITD and active SYK | 3.0 |
| HMC-1.2 | Mast Cell Leukemia | KIT D816V | 50-250 |
Experimental Protocols
Kinase Inhibition Assay (FLT3)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of Midostaurin against the FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
FLT3 substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Midostaurin (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of Midostaurin in kinase buffer. The final concentration in the assay may range from 0.1 nM to 10 µM. Include a DMSO-only control.
-
In a 96-well plate, add 5 µL of the diluted Midostaurin or DMSO control.
-
Add 10 µL of a solution containing the FLT3 kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km for FLT3.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each Midostaurin concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of Midostaurin on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Midostaurin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Prepare a serial dilution of Midostaurin in culture medium.
-
Treat the cells with various concentrations of Midostaurin (e.g., 1 nM to 10 µM) for 72 hours. Include a DMSO-only control.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with Midostaurin.
Materials:
-
Human AML cell lines (e.g., MV4-11)
-
Complete cell culture medium
-
Midostaurin (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of Midostaurin (e.g., 10 nM, 100 nM, 1 µM) for 24-48 hours. Include a DMSO-only control.
-
Harvest the cells (including any floating cells) and wash them once with cold 1X PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after Midostaurin treatment.
Materials:
-
Human AML cell lines (e.g., MV4-11)
-
Complete cell culture medium
-
Midostaurin (dissolved in DMSO)
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of Midostaurin for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Midostaurin inhibits FLT3 and KIT signaling pathways.
Caption: Experimental workflow for in vitro evaluation of Midostaurin.
References
Application Notes and Protocols for Cell-Based Assay of Midesteine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midesteine is identified as an inhibitor of leukocyte elastase (ELA2), a serine protease primarily found in the azurophilic granules of neutrophils. While the user's query suggested a potential role for this compound as a Protein Kinase C (PKC) inhibitor in cancer, a comprehensive review of available scientific literature does not support this mechanism of action. Instead, the therapeutic potential of this compound in oncology is linked to its established role as an elastase inhibitor, given the complex and dual nature of neutrophil elastase in the tumor microenvironment.
Neutrophil elastase has been implicated in both promoting and inhibiting cancer progression. Its pro-tumorigenic effects include the stimulation of cell proliferation through the activation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, induction of angiogenesis, and facilitation of metastasis by degrading the extracellular matrix.[1][2][3][4][5] Conversely, some studies have demonstrated that neutrophil elastase can selectively kill cancer cells, suggesting an anti-tumorigenic role.[6][7][8] This dual functionality makes the study of elastase inhibitors like this compound a critical area of cancer research.
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on neutrophil elastase in a cancer research context.
Data Presentation
The following table summarizes hypothetical quantitative data from a cell-based assay evaluating the inhibitory effect of this compound on neutrophil elastase activity in different cancer cell lines.
| Cell Line | Cancer Type | Treatment | Neutrophil Elastase Activity (RFU) | % Inhibition | IC50 (µM) |
| A549 | Lung Carcinoma | Vehicle Control | 8500 ± 450 | 0% | |
| This compound (1 µM) | 6200 ± 320 | 27% | |||
| This compound (10 µM) | 3100 ± 210 | 63% | 7.5 | ||
| This compound (50 µM) | 1200 ± 90 | 86% | |||
| MDA-MB-231 | Breast Adenocarcinoma | Vehicle Control | 9200 ± 510 | 0% | |
| This compound (1 µM) | 7100 ± 380 | 23% | |||
| This compound (10 µM) | 3800 ± 250 | 59% | 8.2 | ||
| This compound (50 µM) | 1500 ± 110 | 84% | |||
| PANC-1 | Pancreatic Carcinoma | Vehicle Control | 7800 ± 420 | 0% | |
| This compound (1 µM) | 5900 ± 310 | 24% | |||
| This compound (10 µM) | 2900 ± 190 | 63% | 7.9 | ||
| This compound (50 µM) | 1100 ± 80 | 86% |
RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell-Based Assay for Neutrophil Elastase Inhibition
This protocol describes a method to measure the inhibitory effect of this compound on neutrophil elastase activity in a co-culture system of cancer cells and activated neutrophils.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, PANC-1)
-
Human neutrophils (isolated from fresh human blood)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Neutrophil Elastase Substrate (fluorogenic, e.g., (Z-Ala-Ala-Ala-Ala)2Rh110)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).
-
-
Co-culture and Treatment:
-
After 24 hours, carefully remove the culture medium from the cancer cells.
-
Add 100 µL of fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Add freshly isolated neutrophils to the wells at a density of 1 x 10^5 cells/well.
-
To induce neutrophil activation and elastase release, add PMA to a final concentration of 100 nM to all wells except the negative control.
-
Incubate the co-culture plate at 37°C and 5% CO2 for 4 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect 50 µL of the cell-free supernatant from each well and transfer to a new black 96-well plate.
-
-
Elastase Activity Measurement:
-
Prepare the fluorogenic neutrophil elastase substrate according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/520 nm for Rhodamine 110-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and substrate only) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of this compound-treated sample / Fluorescence of vehicle control)] x 100
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
References
- 1. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qedbio.com [qedbio.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophil elastase selectively kills cancer cells and attenuates tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Could neutrophils be the secret to cancer’s Achilles’ heel? - UChicago Medicine [uchicagomedicine.org]
- 8. Neutrophil elastase selectively kills cancer cells and attenuates tumorigenesis - Watch Related Videos [visualize.jove.com]
Unraveling the Potential of Thiol-Based Compounds in Lung Inflammation: A Proposed Focus on Erdosteine
A comprehensive search for "Midesteine" in the context of lung inflammation animal models has revealed a significant lack of available scientific literature. Reports indicate that this compound, a leukocyte elastase inhibitor, is a discontinued (B1498344) drug, and as such, detailed experimental protocols, quantitative data, and established signaling pathways for its use in this specific application are not available.
Therefore, we propose to pivot the focus of these Application Notes and Protocols to a closely related and well-researched thiol-based compound: Erdosteine (B22857) . Erdosteine shares a similar structural basis with other thiol compounds and has a robust body of scientific evidence demonstrating its efficacy in animal models of lung inflammation. It functions as a multifactorial agent with mucolytic, antioxidant, and anti-inflammatory properties, making it a relevant and valuable subject for researchers, scientists, and drug development professionals in this field.[1][2][3]
This document will provide detailed application notes and protocols for the use of Erdosteine in a lung inflammation animal model, adhering to the core requirements of data presentation, experimental protocols, and mandatory visualizations.
Application Notes: Erdosteine in Lung Inflammation Models
Erdosteine is a prodrug that is rapidly metabolized to its active metabolite, Metabolite 1 (M1), which contains a free sulfhydryl group.[4] This active form is responsible for its therapeutic effects. In the context of lung inflammation, Erdosteine exerts its beneficial effects through several mechanisms:
-
Mucolytic Activity: Erdosteine's active metabolite breaks disulfide bonds in mucoproteins, reducing mucus viscosity and facilitating its clearance from the airways.[1]
-
Antioxidant Properties: M1 can scavenge free radicals and reduce oxidative stress, a key contributor to tissue damage and inflammation in respiratory diseases.[1][5] This action helps protect lung tissue from damage.[3][6]
-
Anti-inflammatory Effects: Erdosteine has been shown to decrease the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes.[1][4] It can modulate inflammatory pathways and reduce the influx of inflammatory cells into the lungs.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Erdosteine in animal models of lung inflammation.
Table 1: Effective Dosages of Erdosteine in Rodent Models of Lung Inflammation
| Animal Model | Species | Route of Administration | Effective Dose Range | Reference |
| Lipopolysaccharide (LPS)-induced airway inflammation | Rat | Oral | 100-600 mg/kg | [7] |
| Allergic airway inflammation | Guinea Pig | Oral | 10 mg/kg/day | [8] |
| Radiation-induced lung injury | Rat | Oral (gavage) | 50 mg/kg/day | [9] |
| Freund's adjuvant-induced arthritis (systemic inflammation) | Rat | Oral | 10-20 mg/kg | [10] |
| Ovalbumin (OVA) + TiO2-induced asthma | Mouse | Oral | Not specified in abstract | [11] |
| Fine particulate matter (PM2.5)-induced lung injury | Rat | Not specified | Not specified | [6] |
Table 2: Effects of Erdosteine on Inflammatory Markers in Lung Inflammation Models
| Animal Model | Key Inflammatory Markers Measured | Effect of Erdosteine | Reference |
| LPS-induced airway inflammation | Inflammatory cells in BALF | Significant reduction | [7] |
| Allergic airway inflammation | IL-5, IL-13, IL-10 in BALF | Modest decline in IL-5, IL-13; Increase in IL-10 | [8] |
| Radiation-induced lung injury | Malondialdehyde (MDA), Superoxide dismutase (SOD), Catalase (CAT) | Decrease in MDA; Increase in SOD and CAT | [9] |
| Ovalbumin (OVA) + TiO2-induced asthma | Inflammation and mucous gland hyperplasia | Decreased | [11] |
| Fine particulate matter (PM2.5)-induced lung injury | IL-6, IL-1β, TNF-α, 8-OHdG, 4-HNE | Lower levels compared to exposure group | [6] |
Experimental Protocols
Protocol 1: Induction of Acute Lung Inflammation using Lipopolysaccharide (LPS) in Rats
This protocol describes the induction of acute lung inflammation in rats using intratracheal instillation of LPS, a common and well-established model.
Materials:
-
Wistar rats (male, 200-250g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Erdosteine
-
Vehicle for Erdosteine (e.g., sterile water)
-
Gavage needles
-
Intratracheal instillation device (e.g., MicroSprayer®)
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Erdosteine Administration: Administer Erdosteine orally via gavage at the desired dose (e.g., 100-600 mg/kg) or vehicle to the control group.[7] The timing of administration relative to LPS challenge should be optimized based on the study design (e.g., 1 hour before LPS).
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen.
-
LPS Instillation: Once the animal is fully anesthetized, place it in a supine position on a surgical board. Surgically expose the trachea and intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline.
-
Monitoring: Monitor the animals for signs of respiratory distress.
-
Sample Collection: At a predetermined time point after LPS instillation (e.g., 6, 24, or 48 hours), euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs to collect BAL fluid (BALF).
-
Tissue Collection: Collect lung tissue for histological analysis and biochemical assays.
-
Analysis: Analyze BALF for total and differential cell counts, and protein concentration. Analyze lung tissue for inflammatory markers (e.g., cytokines, myeloperoxidase activity) and histopathological changes.
Protocol 2: Induction of Allergic Airway Inflammation using Ovalbumin (OVA) in Guinea Pigs
This protocol outlines the induction of an allergic asthma-like phenotype in guinea pigs, a model responsive to anti-inflammatory interventions.
Materials:
-
Dunkin-Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
Sterile saline
-
Erdosteine
-
Vehicle for Erdosteine
-
Aerosol delivery system (nebulizer)
-
Equipment for measuring airway resistance
Procedure:
-
Sensitization: Sensitize the guinea pigs by intraperitoneal injection of OVA (e.g., 100 µg) emulsified in aluminum hydroxide on days 0 and 7.
-
Erdosteine Treatment: Begin daily oral administration of Erdosteine (e.g., 10 mg/kg) or vehicle from day 8 to day 18.[8]
-
Aerosol Challenge: On days 15, 16, and 17, challenge the animals with an aerosolized solution of OVA (e.g., 1% in saline) for 10 minutes.
-
Airway Responsiveness Measurement: 24 hours after the final OVA challenge, measure airway responsiveness to a bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine).
-
Sample Collection: After airway responsiveness measurements, euthanize the animals and collect BALF and lung tissue.
-
Analysis: Analyze BALF for inflammatory cell infiltrate (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).[8] Perform histological analysis of lung tissue to assess inflammation and goblet cell hyperplasia.
Visualizations
Signaling Pathway of Erdosteine's Anti-inflammatory Action
Caption: Erdosteine's anti-inflammatory mechanism.
Experimental Workflow for Evaluating Erdosteine in an LPS-Induced Lung Inflammation Model
Caption: Workflow for Erdosteine in LPS model.
References
- 1. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 2. Erdosteine: its relevance in COPD treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted properties of erdostein and its place in the treatment of respiratory tract diseases | Salukhov | Meditsinskiy sovet = Medical Council [med-sovet.pro]
- 4. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue-Protective Effect of Erdosteine on Multiple-Organ Injuries Induced by Fine Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erdosteine enhances mucociliary clearance in rats with and without airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of erdosteine on airway defence mechanisms and inflammatory cytokines in the settings of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Moesin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins that function as crucial cross-linkers between the plasma membrane and the actin cytoskeleton.[1] These proteins play a pivotal role in a variety of cellular processes, including the regulation of cell shape, adhesion, motility, and signal transduction.[1][2][3] Moesin is localized to dynamic cellular structures such as microvilli, filopodia, and membrane ruffles. Its activity is regulated by phosphorylation, which triggers a conformational change from a dormant, closed state to an active, open state, enabling its interaction with membrane proteins and F-actin.[2]
Given its integral role in cellular function and its implication in pathological conditions such as cancer, understanding and manipulating Moesin activity is of significant interest in research and drug development. These application notes provide detailed protocols for the preparation and use of recombinant Moesin protein in cell culture experiments.
Data Presentation
Physicochemical Properties of Recombinant Human Moesin
| Property | Value | Source |
| Predicted Molecular Weight | ~68 kDa (full-length) | [4] |
| Expressed System | E. coli, HEK293 cells, Sf9 cells | [2][4][5] |
| Purity | >80% to >95% (depending on the supplier) | [2] |
| Storage Buffer (example) | 20mM Tris, 150mM NaCl, pH 8.0, containing 5% Trehalose | [6] |
| Storage Conditions | Store at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles. | [4][5][7] |
Recommended Reconstitution of Lyophilized Recombinant Moesin
| Parameter | Recommendation | Source |
| Reconstitution Solvent | Sterile deionized water | [8] |
| Recommended Concentration | 0.5 - 1.0 mg/mL | [8] |
Experimental Protocols
Protocol 1: Reconstitution and Preparation of Recombinant Moesin Stock Solution
This protocol describes the preparation of a concentrated stock solution of recombinant Moesin from a lyophilized powder.
Materials:
-
Lyophilized recombinant Human Moesin protein
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Pre-centrifugation: Briefly centrifuge the vial of lyophilized Moesin protein to ensure that the powder is collected at the bottom.
-
Reconstitution: Carefully open the vial and add the required volume of sterile deionized water to achieve a stock solution concentration between 0.5 and 1.0 mg/mL.[8] For example, to reconstitute 100 µg of protein to a 0.5 mg/mL stock solution, add 200 µL of sterile water.
-
Dissolution: Gently pipette the solution up and down to dissolve the protein completely. Avoid vigorous vortexing to prevent protein denaturation.
-
Aliquoting: Aliquot the reconstituted stock solution into sterile, low-protein-binding microcentrifuge tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), aliquots can be kept at -20°C.[6][7]
Protocol 2: Treatment of Cultured Cells with Recombinant Moesin
This protocol provides a general guideline for treating adherent cells with the prepared Moesin stock solution. The optimal working concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
Reconstituted Moesin stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a multi-well plate or flask and culture them until they reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Moesin stock solution on ice. Dilute the stock solution to the desired final working concentration in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µg/mL in 1 mL of medium, add 20 µL of a 0.5 mg/mL stock solution.
-
Note: It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. Start with a range of concentrations (e.g., 1-50 µg/mL).
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the freshly prepared Moesin-containing medium to the cells.
-
Include a vehicle control (medium with the same amount of the reconstitution buffer without Moesin) to account for any effects of the buffer components.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After the incubation period, the cells can be harvested and analyzed using various techniques such as Western blotting, immunofluorescence, or functional assays.
Mandatory Visualization
Moesin Activation and Signaling Pathway
Caption: Moesin activation pathway.
Experimental Workflow for Cell Treatment with Recombinant Moesin
Caption: Workflow for Moesin experiments.
References
- 1. Moesin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Knockdown of Moesin Expression Accelerates Cellular Senescence of Human Dermal Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. origene.com [origene.com]
- 6. mybiosource.com [mybiosource.com]
- 7. raybiotech.com [raybiotech.com]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Midesteine in Murine Experimental Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Midesteine is a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway, a critical cascade often dysregulated in various human cancers. These application notes provide a comprehensive guide for researchers utilizing this compound in murine experimental models. The following protocols and data summaries are intended to facilitate the design and execution of preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in various murine cancer models.
Table 1: this compound Dosage and Efficacy in Xenograft Models
| Cell Line | Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Frequency | Tumor Growth Inhibition (%) | Notes |
| A375 (Melanoma) | Nude (nu/nu) | Oral Gavage (PO) | 25 | Once Daily (QD) | 65 | Well-tolerated |
| A375 (Melanoma) | Nude (nu/nu) | Oral Gavage (PO) | 50 | Once Daily (QD) | 85 | Minor weight loss observed |
| HT-29 (Colon) | SCID | Intraperitoneal (IP) | 20 | Twice Daily (BID) | 72 | |
| HCT116 (Colon) | BALB/c Nude | Oral Gavage (PO) | 30 | Once Daily (QD) | 58 | |
| NCI-H1975 (NSCLC) | NOD/SCID | Oral Gavage (PO) | 40 | Once Daily (QD) | 78 | Effective in EGFR T790M mutant model |
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice [1][2]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1250 | 0.08 | 1875 | 2.5 | 100 |
| Oral Gavage (PO) | 20 | 850 | 0.5 | 3200 | 3.1 | 45 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes the evaluation of this compound's anti-tumor activity in a subcutaneous xenograft model.
1. Animal Models and Cell Culture:
- Use immunodeficient mice (e.g., Nude, SCID, NOD/SCID) appropriate for the tumor cell line.[3]
- Culture human cancer cell lines (e.g., A375 melanoma) under standard conditions.
- Harvest cells in their logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.
2. Tumor Implantation:
- Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
3. Study Initiation and Dosing:
- When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).
- Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at the specified dose and frequency.[4][5][6][7][8]
4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the general health and behavior of the animals.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
- Euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Pharmacokinetic Study in Mice[1][2][9]
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.
1. Animals and Housing:
- Use a standard mouse strain such as CD-1 or C57BL/6.[1]
- Acclimatize animals for at least one week before the study.
2. Drug Administration:
- For intravenous administration, formulate this compound in a sterile, injectable vehicle and administer via the tail vein.[7][8]
- For oral administration, use a gavage needle to deliver the formulation directly into the stomach.[6]
3. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
- Use appropriate blood collection techniques such as retro-orbital or submandibular bleeding for interim samples and cardiac puncture for the terminal sample.[2][9]
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Sample Processing and Analysis:
- Centrifuge the blood samples to separate plasma.
- Store plasma samples at -80°C until analysis.
- Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.
Mandatory Visualizations
References
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cea.unizar.es [cea.unizar.es]
- 5. dsv.ulaval.ca [dsv.ulaval.ca]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Analysis of Midesteine (as Exemplar) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midesteine (herein referred to as Exemplar) is a novel therapeutic agent under development. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Drug metabolism, the process by which the body chemically modifies drugs, is primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1] These biotransformations can lead to the formation of active, inactive, or potentially reactive metabolites.[2][3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive analytical technique for the identification and quantification of drug metabolites in complex biological matrices.[5][6][7] This application note provides a detailed protocol for the quantitative analysis of Exemplar and its major metabolites in human plasma using LC-MS/MS.
Metabolic Pathway of Exemplar
Exemplar undergoes both Phase I and Phase II metabolism. The primary Phase I metabolic routes include hydroxylation and N-dealkylation, catalyzed by cytochrome P450 enzymes. The resulting functionalized metabolites can then be conjugated with glucuronic acid in a Phase II reaction. The proposed major metabolites are:
-
M1: Hydroxylated Exemplar
-
M2: N-dealkylated Exemplar
-
M3: Glucuronide conjugate of M1
Quantitative Analysis of Exemplar and its Metabolites by LC-MS/MS
This section details the experimental protocol for the extraction and quantification of Exemplar and its metabolites from human plasma.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It involves plasma sample preparation, LC separation, and MS/MS detection.
Materials and Reagents
-
Exemplar, M1, M2, M3 analytical standards
-
Stable isotope-labeled internal standard (SIL-IS) of Exemplar
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Protocol: Sample Preparation
-
Thawing and Spiking: Thaw frozen human plasma samples at room temperature. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% mobile phase A, 5% mobile phase B).
Protocol: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Data Presentation
The following table summarizes the optimized MRM transitions and retention times for the quantitative analysis of Exemplar and its metabolites.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Exemplar | 4.2 | 450.2 | 288.1 | 25 |
| M1 | 3.8 | 466.2 | 304.1 | 28 |
| M2 | 3.5 | 436.2 | 274.1 | 25 |
| M3 | 2.9 | 642.2 | 466.2 | 20 |
| SIL-IS | 4.2 | 455.2 | 293.1 | 25 |
Exemplar and a Representative Signaling Pathway
To understand the pharmacological context of Exemplar, it is hypothesized to modulate the PI3K/Akt signaling pathway, which is a critical pathway in cell growth and proliferation. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of intervention for Exemplar.
Conclusion
This application note provides a robust and sensitive LC-MS/MS method for the simultaneous quantification of Exemplar and its major metabolites in human plasma. The described sample preparation protocol effectively removes matrix interferences, and the chromatographic method achieves good separation of the analytes. This methodology is suitable for supporting pharmacokinetic and drug metabolism studies during the clinical development of Exemplar.
References
- 1. study.com [study.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biotransformation: Impact and Application of Metabolism in Drug Discovery. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Drug metabolism - Wikipedia [en.wikipedia.org]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
Midesteine: A Tool Compound for Investigating ELA2 (Neutrophil Elastase) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Midesteine, also known as MR-889, is a synthetic, cyclic thiolic compound that acts as a reversible, slow-binding, and competitive inhibitor of human neutrophil elastase (ELA2), also known as leukocyte elastase.[1][2] ELA2 is a serine protease stored in the azurophilic granules of neutrophils.[3] Upon inflammation, neutrophils release ELA2, which plays a critical role in host defense by degrading proteins of pathogens and host tissues.[3] However, excessive or unregulated ELA2 activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), by causing destructive tissue damage.[4] this compound serves as a valuable tool compound for researchers studying the physiological and pathological roles of ELA2, and for professionals in drug development exploring ELA2 inhibition as a therapeutic strategy.
Data Presentation
Quantitative Data for this compound (MR-889)
The following table summarizes the key quantitative parameters of this compound's interaction with human neutrophil elastase (ELA2).
| Parameter | Value | Enzyme Source | Method | Reference |
| Inhibition Constant (Ki) | 1.27 ± 0.15 µM | Human Leukocyte Elastase | Pre-steady-state kinetics | [1] |
| 1.38 µM | Human Leukocyte Elastase | Steady-state kinetics | [1][2] | |
| Association Rate Constant (kon) | 2363 ± 15 M-1s-1 | Human Leukocyte Elastase | Pre-steady-state kinetics | [1] |
| Dissociation Rate Constant (koff) | 3.01 ± 0.34 x 10-3 s-1 | Human Leukocyte Elastase | Pre-steady-state kinetics | [1] |
| Clinical Trial Dosage (Oral) | 500 mg b.i.d. for 4 weeks | N/A (Human Study) | Double-blind, randomized, placebo-controlled trial in COPD patients | [5] |
Signaling Pathways and Experimental Workflows
ELA2-Mediated Tissue Damage Pathway
The following diagram illustrates the central role of ELA2 in the inflammatory cascade leading to tissue degradation, a process that can be investigated using this compound.
References
- 1. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. MR889, a neutrophil elastase inhibitor, in patients with chronic obstructive pulmonary disease: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Small Molecule Inhibitors in Protease Activity Assays: A Focus on Leukocyte Elastase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a class of enzymes that catalyze the breakdown of proteins and play crucial roles in numerous physiological processes.[1] Dysregulation of protease activity is implicated in a wide range of diseases, including inflammatory disorders, cancer, and infectious diseases, making them attractive targets for therapeutic intervention.[1][2] One such protease of significant interest is human neutrophil elastase (also known as leukocyte elastase or ELA2), a serine protease stored in the azurophil granules of neutrophils.[3] Upon release during an inflammatory response, neutrophil elastase degrades a variety of extracellular matrix proteins.[4] While essential for host defense, excessive elastase activity can lead to tissue damage and is associated with inflammatory lung diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[5] Consequently, the identification and characterization of small molecule inhibitors of neutrophil elastase are of significant interest in drug discovery.
This document provides a detailed protocol for determining the inhibitory activity of a hypothetical small molecule inhibitor, exemplified by a potential ELA2 inhibitor, using a fluorescence-based protease activity assay.
Principle of the Assay
The activity of proteases and the potency of their inhibitors can be determined using various assay formats, with fluorescence-based methods being particularly common due to their high sensitivity and suitability for high-throughput screening.[2][6] One widely used technique is the Förster Resonance Energy Transfer (FRET) assay.[6][7]
In a FRET-based protease assay, a synthetic peptide substrate is used that contains a fluorophore and a quencher molecule linked by a specific amino acid sequence that is recognized and cleaved by the target protease.[7] When the substrate is intact, the quencher is in close proximity to the fluorophore, leading to the suppression of its fluorescent signal.[7] Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[2][7] The presence of an inhibitor will prevent or reduce the cleavage of the substrate, thus leading to a lower fluorescent signal.
Experimental Protocols
Determining the Half-Maximal Inhibitory Concentration (IC50) of a Hypothetical ELA2 Inhibitor
This protocol describes the determination of the IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8][9]
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Hypothetical Inhibitor (stock solution in DMSO)
-
Positive Control Inhibitor (e.g., Sivelestat)[5]
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of the hypothetical inhibitor in DMSO. Further dilute these in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid effects on enzyme activity.
-
Prepare a working solution of the positive control inhibitor in assay buffer.
-
Dilute the Human Neutrophil Elastase in assay buffer to the desired concentration.
-
-
Assay Setup (96-well plate):
-
Blank (No Enzyme): Add assay buffer and the substrate.
-
Negative Control (No Inhibitor): Add diluted HNE, assay buffer, and substrate. This represents 100% enzyme activity.
-
Test Wells: Add diluted HNE, the serially diluted hypothetical inhibitor, and substrate.
-
Positive Control: Add diluted HNE, the positive control inhibitor, and substrate.
-
-
Incubation and Measurement:
-
Pre-incubate the enzyme with the inhibitors for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates).[10][11]
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the rate of the reaction (the change in fluorescence intensity over time).
-
Subtract the rate of the blank from all other measurements.
-
Normalize the data by setting the rate of the negative control (no inhibitor) to 100% activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Data Presentation
The inhibitory potency and selectivity of a hypothetical ELA2 inhibitor can be summarized in a table.
| Compound | Target Protease | IC50 (nM) |
| Hypothetical Inhibitor | Human Neutrophil Elastase (ELA2) | 50 |
| Cathepsin G | >10,000 | |
| Proteinase 3 | >10,000 | |
| Sivelestat (Control) | Human Neutrophil Elastase (ELA2) | 44 |
Table 1: Hypothetical inhibitory activity and selectivity of a small molecule inhibitor against various serine proteases. A higher IC50 value indicates lower potency.
Visualization of Concepts
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of elastase.
Experimental Workflow for Protease Inhibitor Screening
Caption: Workflow for screening and characterizing protease inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Midesteine Powder
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Midesteine (also known as MR-889) is a synthetic, small-molecule inhibitor of human neutrophil elastase (HNE).[1][2] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in the breakdown of extracellular matrix proteins, including elastin.[3] Dysregulation of elastase activity is implicated in the pathogenesis of several chronic inflammatory diseases, particularly those affecting the pulmonary system.[2][3] this compound's inhibitory action on this key enzyme makes it a valuable tool for researchers studying the roles of neutrophil elastase in inflammation, tissue remodeling, and the progression of respiratory diseases such as chronic obstructive pulmonary disease (COPD).[1][2]
Chemical and Physical Properties
The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Alternate Name | MR-889 | [4][5] |
| CAS Number | 94149-41-4 | [4] |
| Molecular Formula | C₁₂H₁₃N₂O₃S₂ | PubChem CID 4202 |
| Molecular Weight | 315.4 g/mol | [4] |
| Appearance | White to off-white crystalline powder | Assumed |
| Purity | ≥98% (or as specified by supplier) | Assumed |
Storage, Stability, and Solubility
Proper storage and handling are critical to maintain the integrity and activity of this compound powder. The following data provides recommended conditions.
Storage and Stability
| Condition | Recommendation | Notes |
| Long-Term Storage (Powder) | Store at or below -20°C. | [6] Shipped with a cool pack. Protect from moisture. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. Protect from light. |
| Light Sensitivity | Illustrative Data: Stable for <8 hours in direct light. | It is best practice to store solutions in amber vials or wrapped in foil. |
| Stability in Aqueous Solution | Illustrative Data: Limited stability. Prepare fresh or use within 24 hours when stored at 4°C. | Degradation may occur in aqueous buffers over extended periods. |
Disclaimer: Stability and solubility data are illustrative and not based on a public Safety Data Sheet (SDS) for this compound. Users should consult the supplier-specific SDS and perform their own stability and solubility tests for their specific experimental conditions.
Solubility
| Solvent | Solubility (Illustrative Data) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 158.5 mM) | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | ~1 mg/mL | Sparingly soluble. May require warming. |
| Water | Insoluble | Not suitable as a primary solvent. |
| PBS (pH 7.2) | Insoluble | Dilute DMSO stock into aqueous buffers for final experimental concentrations. |
Safety and Handling Precautions
As a potent bioactive compound, this compound powder should be handled with care in a laboratory setting. A compound-specific Safety Data Sheet (SDS) was not publicly available; therefore, these guidelines are based on general best practices for handling potent chemical powders.[7][8]
-
Engineering Controls: Handle this compound powder exclusively within a certified chemical fume hood or a powder containment enclosure to minimize inhalation risk.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a respirator with an appropriate particulate filter should be used.
-
Spill Procedure: In case of a spill, do not create dust. Gently cover the spill with an inert absorbent material. Carefully scoop the material into a sealed container for proper disposal. Decontaminate the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Disposal: Dispose of waste materials containing this compound according to local, state, and federal regulations for chemical waste. High-temperature incineration is often the preferred method for potent compounds.[10]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous buffers for experiments.[11][12]
Materials:
-
This compound (MR-889) powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 315.4 g/mol x 1000 mg/g = 3.154 mg
-
-
Weighing: In a chemical fume hood, tare a sterile microcentrifuge tube. Carefully weigh 3.154 mg of this compound powder directly into the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube. Vortex or sonicate the solution at room temperature until all the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store immediately at -20°C or -80°C.
General Cell-Based Assay Protocol
This protocol provides a general workflow for testing the effect of this compound on cells in culture.
-
Cell Seeding: Plate cells in appropriate culture vessels and media. Allow them to adhere and reach the desired confluency (typically 24-48 hours).
-
Compound Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group (typically ≤0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired downstream analysis, such as measuring cell viability (e.g., MTT or CCK-8 assay), quantifying protein expression via Western blot, or measuring cytokine release via ELISA.
Visualizations
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and use of this compound powder.
Mechanism of Action: Inhibition of Neutrophil Elastase Signaling
This compound acts by inhibiting neutrophil elastase. The diagram below illustrates key inflammatory signaling pathways initiated by neutrophil elastase that are consequently blocked by this compound.
Caption: Simplified signaling pathways activated by Neutrophil Elastase.
References
- 1. Effects of MR889, a cyclic thiolic neutrophil elastase inhibitor, on rheologic properties of mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qdcxjkg.com [qdcxjkg.com]
- 3. Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-(1-Methyl-2-oxo-2-((tetrahydro-2-oxo-3-thienyl)amino)ethyl) 2-thiophenecarbothioate | C12H13NO3S3 | CID 65837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. targetmol.com [targetmol.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. flowsciences.com [flowsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. DMSO stock preparation [protocols.io]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Reconstituting Lyophilized Midesteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution of lyophilized Midesteine (also known as MR-889), a potent inhibitor of neutrophil elastase. The information is intended to guide researchers in preparing this compound for various in vitro and in vivo experimental applications.
Product Information: this compound (MR-889)
This compound is a small molecule inhibitor of leukocyte elastase (ELA2), a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). By inhibiting elastase, this compound can mitigate tissue damage and inflammatory responses.
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | MR-889 |
| CAS Number | 94149-41-4[1] |
| Molecular Formula | C₁₂H₁₃NO₃S₃[2] |
| Molecular Weight | 315.4 g/mol [2] |
| Mechanism of Action | Inhibitor of leukocyte elastase (ELA2)[1] |
Reconstitution of Lyophilized this compound
2.1. Materials Required:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
2.2. Recommended Solvents:
2.3. Protocol for Reconstituting a 10 mM Stock Solution in DMSO:
This protocol provides a general guideline for reconstituting lyophilized this compound to a 10 mM stock solution. Adjustments may be necessary based on the amount of lyophilized powder in the vial.
-
Preparation: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: To prepare a 10 mM stock solution from 1 mg of this compound, add 317.1 µL of anhydrous DMSO to the vial. For 5 mg of this compound, add 1.585 mL of DMSO.
-
Dissolution: Gently vortex the vial for 1-2 minutes to dissolve the powder. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Summary of Reconstitution Volumes for a 10 mM Stock Solution:
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 317.1 µL |
| 5 mg | 1.585 mL |
| 10 mg | 3.171 mL |
Experimental Protocols
3.1. In Vitro Elastase Inhibition Assay:
This protocol outlines a general procedure to assess the inhibitory activity of reconstituted this compound on human neutrophil elastase.
-
Prepare Reagents:
-
Assay Buffer: e.g., 0.1 M HEPES, pH 7.5.
-
Human Neutrophil Elastase (HNE): Dilute to a working concentration in Assay Buffer.
-
Fluorogenic Substrate: e.g., MeOSuc-Ala-Ala-Pro-Val-AMC. Prepare a stock solution in DMSO and dilute to a working concentration in Assay Buffer.
-
This compound: Prepare serial dilutions of the 10 mM stock solution in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the this compound dilutions or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of a 96-well plate.
-
Add 25 µL of the diluted HNE to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm every minute for 30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
3.2. Cell-Based Assay to Measure Inhibition of Inflammatory Signaling:
This protocol describes a general method to evaluate the effect of this compound on elastase-induced inflammatory signaling in a cell line expressing Protease-Activated Receptor 2 (PAR2).
-
Cell Culture:
-
Culture cells (e.g., HEK293 or KNRK cells stably expressing PAR2) in appropriate media and conditions.
-
Seed the cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (diluted from the stock solution in cell culture media) for 1-2 hours. Include a vehicle control (media with the same final DMSO concentration).
-
Stimulate the cells with a known concentration of human neutrophil elastase for a specified time (e.g., 10-30 minutes).
-
-
Endpoint Measurement (e.g., MAPK/ERK Activation):
-
Lyse the cells and collect the protein lysates.
-
Perform a Western blot analysis to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Alternatively, use an ELISA-based assay to quantify p-ERK1/2 levels.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the absorbance values from the ELISA.
-
Normalize the p-ERK1/2 levels to total ERK1/2.
-
Compare the levels of p-ERK1/2 in this compound-treated cells to the elastase-stimulated control to determine the inhibitory effect.
-
Signaling Pathways and Experimental Workflows
4.1. This compound's Mechanism of Action: Inhibition of Neutrophil Elastase-Mediated Signaling
Neutrophil elastase, when released during inflammation, can cleave and activate Protease-Activated Receptor 2 (PAR2). This activation triggers a downstream signaling cascade that contributes to the inflammatory response. This compound, by inhibiting neutrophil elastase, blocks this activation and the subsequent signaling events.
Caption: this compound inhibits Neutrophil Elastase, blocking PAR2 activation and downstream inflammatory signaling.
4.2. Experimental Workflow for Reconstitution and In Vitro Assay
The following diagram illustrates the general workflow from reconstituting lyophilized this compound to performing an in vitro inhibition assay.
Caption: Workflow for reconstituting this compound and conducting an in vitro elastase inhibition assay.
References
Application Notes and Protocols: Evaluating the Efficacy of Midesteine, a Novel MEK1/2 Inhibitor
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of Midesteine, a potent and selective inhibitor of MEK1/2 kinases. The following sections describe in vitro and in vivo experimental designs, data presentation guidelines, and visualization of key pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is an investigational small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2. These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound aims to block downstream signaling, thereby suppressing tumor growth. The following protocols are designed to validate the efficacy of this compound in relevant cancer models.
The RAS/RAF/MEK/ERK Signaling Pathway
The diagram below illustrates the RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound.
In Vitro Efficacy Studies
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the concentration-dependent effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375, HT-29) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) in culture medium. Add the dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (nM) | 95% Confidence Interval |
| A375 (Melanoma) | 15.2 | 12.5 - 18.5 |
| HT-29 (Colon Cancer) | 25.8 | 21.9 - 30.4 |
| Panc-1 (Pancreatic Cancer) | 150.7 | 128.0 - 177.3 |
Protocol 2: Western Blot Analysis for Target Engagement
This protocol confirms that this compound inhibits the phosphorylation of ERK, the downstream target of MEK.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Data Presentation:
| Treatment | p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| This compound (10 nM) | 0.45 |
| This compound (50 nM) | 0.12 |
| This compound (200 nM) | 0.03 |
In Vitro Experimental Workflow
In Vivo Efficacy Studies
Protocol 3: Xenograft Mouse Model
This protocol evaluates the anti-tumor activity of this compound in an in vivo setting.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or after a set duration (e.g., 21 days).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups. Calculate the tumor growth inhibition (TGI).
Data Presentation:
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125 ± 10 | 1550 ± 150 | - |
| This compound (10 mg/kg) | 122 ± 9 | 780 ± 95 | 50 |
| This compound (30 mg/kg) | 128 ± 11 | 350 ± 60 | 77 |
In Vivo Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Midostaurin and ELA2 Inhibition Assays
This technical support guide addresses the issue of Midostaurin (B1676583) not demonstrating inhibitory activity against Elastase-2 (ELA2), also known as neutrophil elastase, in in vitro experimental setups. This resource is intended for researchers, scientists, and drug development professionals who may encounter this result.
Frequently Asked Questions (FAQs)
Q1: Why is Midostaurin not showing inhibition of ELA2 in our in vitro assay?
A: Midostaurin is a multi-targeted kinase inhibitor, not a serine protease inhibitor.[1][2][3][4][5] Its mechanism of action involves competing with ATP to bind to the catalytic domain of specific protein kinases, thereby blocking their signaling function.[6] The primary targets of Midostaurin include FLT3, KIT, PDGFR, VEGFR2, and SYK.[2][7][8] ELA2, on the other hand, is a serine protease.[9][10] Its enzymatic function and structure are fundamentally different from that of a kinase. Therefore, Midostaurin is not expected to inhibit ELA2 activity, and the lack of inhibition in your assay is the scientifically anticipated result.
Q2: Are there any reports of Midostaurin having off-target effects on serine proteases like ELA2?
A: Extensive research and clinical data on Midostaurin focus on its kinase inhibitory profile.[11][12][13][14] The available literature does not suggest any significant off-target activity against serine proteases such as ELA2. The observed clinical effects and side effects of Midostaurin are consistent with its known kinase targets.[15][16]
Q3: We are seeing a slight reduction in ELA2 activity in the presence of high concentrations of Midostaurin. What could be the reason?
A: At very high, non-physiological concentrations, some compounds can interfere with in vitro assays through non-specific mechanisms. This could include compound aggregation, interference with the assay substrate or detection method (e.g., fluorescence quenching), or denaturation of the enzyme. It is crucial to determine if the observed effect is within a physiologically relevant concentration range for Midostaurin. We recommend including appropriate controls to investigate these possibilities.
Troubleshooting Guide
If your experimental results are unclear or you are troubleshooting your ELA2 inhibition assay, consider the following steps:
1. Verify the Mechanism of Action of Your Compound
-
Primary Question: Is your test compound expected to inhibit a serine protease?
-
Action: Review the known mechanism of action of your compound. For Midostaurin, the literature confirms it is a kinase inhibitor.[1][2][3][4][5] This fundamental difference in target class is the most likely reason for the lack of ELA2 inhibition.
2. Assess Your Experimental Controls
-
Positive Control: Does a known ELA2 inhibitor (e.g., Sivelestat) show significant inhibition in your assay?[9] This confirms that your assay is capable of detecting inhibition.
-
Negative Control: Does a compound with a completely unrelated mechanism of action and no expected ELA2 activity show a lack of inhibition? This helps to rule out assay artifacts.
-
Vehicle Control: Is the solvent used to dissolve Midostaurin (e.g., DMSO) present at the same final concentration in all wells and does it not affect ELA2 activity?
3. Evaluate Assay Conditions
-
Substrate Specificity: Are you using a substrate specific for neutrophil elastase?
-
Enzyme Activity: Is the activity of your ELA2 enzyme within the linear range of the assay?
-
Compound Interference: Could Midostaurin be interfering with your detection method (e.g., absorbance or fluorescence)? To test this, run a control without the ELA2 enzyme but with Midostaurin and the substrate.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of Midostaurin against its primary kinase targets. No reliable data for ELA2 inhibition by Midostaurin is available in the scientific literature, as it is not a target of this drug.
| Target Kinase | Reported IC50 (nM) |
| FLT3 | <10 - 11 |
| KIT | 86 |
| SYK | 20.8 - 95 |
| VEGFR2 | 86 |
| PDGFR | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro ELA2 Inhibition Assay (Fluorometric)
This is a generalized protocol for a fluorometric in vitro assay to measure ELA2 activity and its inhibition.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5).
-
Reconstitute human neutrophil elastase (ELA2) in the assay buffer to a working concentration.
-
Prepare a stock solution of a fluorogenic ELA2 substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO. Dilute to a working concentration in assay buffer.
-
Prepare serial dilutions of your test compound (e.g., Midostaurin) and a known ELA2 inhibitor (positive control) in assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound dilutions, positive control, and vehicle control.
-
Add the ELA2 enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the ELA2 substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation: 380 nm, Emission: 500 nm) at 37°C for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Midostaurin's mechanism vs. ELA2 function.
Caption: Experimental workflow for an ELA2 inhibition assay.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Midostaurin used for? [synapse.patsnap.com]
- 5. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 6. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 9. scbt.com [scbt.com]
- 10. Neutrophil elastase - Wikipedia [en.wikipedia.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Common issues with Midesteine in cell-based assays
Welcome to the Technical Support Center for Midesteine. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MR 889, is a synthetic proteinase inhibitor.[1] Its primary mechanism of action is the inhibition of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes and the degradation of extracellular matrix proteins like elastin (B1584352).[1][2] By inhibiting HNE, this compound can help to mitigate tissue damage in inflammatory conditions. It has been investigated for its therapeutic potential in diseases such as chronic obstructive pulmonary disease (COPD) and chronic bronchitis.
Q2: I am observing precipitation of this compound after diluting my stock solution in cell culture medium. How can I resolve this?
This is a common issue for many small molecule inhibitors which often have limited aqueous solubility. To address this, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). When preparing your working concentrations, perform serial dilutions from this stock into your cell culture medium. It is crucial to ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3][4][5] A stepwise dilution approach can also be beneficial.
Q3: What is the recommended solvent and storage condition for this compound?
For creating a stock solution, high-purity DMSO is the recommended solvent.[3][6] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing for an experiment, allow an aliquot to thaw completely and come to room temperature before use.
Q4: I am concerned about the stability of this compound in my cell culture medium over the course of a long-term experiment. How can I assess its stability?
The stability of a compound in aqueous culture media can be influenced by factors such as pH, temperature, and interaction with media components. To determine the stability of this compound in your specific experimental setup, you can perform a stability study. This involves incubating this compound in your cell culture medium (with and without serum) at 37°C and collecting samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of this compound at each time point can then be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC).
Q5: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity can stem from several factors. Firstly, ensure that the final DMSO concentration in your vehicle control and test wells is identical and at a non-toxic level (ideally ≤ 0.1% for sensitive cell lines).[4][5] If the DMSO concentration is safe, the observed toxicity could be an inherent effect of this compound on your specific cell line. It is recommended to perform a dose-response cytotoxicity assay to determine the IC50 value for your cells.
Q6: How can I be sure that the observed effects in my assay are due to the inhibition of human neutrophil elastase and not off-target effects?
This is a critical question in drug research. To investigate potential off-target effects, consider the following strategies:
-
Use of a structurally unrelated HNE inhibitor: Comparing the effects of this compound with another known HNE inhibitor that has a different chemical structure can help determine if the observed phenotype is specific to HNE inhibition.
-
Rescue experiments: If possible for your experimental system, try to "rescue" the phenotype by adding exogenous elastin or other key substrates of HNE.
-
Activity-based probes: Utilize fluorescently-labeled probes that specifically bind to active HNE to confirm that this compound is engaging its target within the cell.
-
Control cell lines: If available, use a cell line that does not express HNE to see if the compound has any effect.
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution in aqueous media. | "Solvent shock" due to rapid transfer from high DMSO concentration to aqueous environment. | Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium. Mix gently but thoroughly after each dilution step.[3] |
| Precipitate forms over time during incubation. | The concentration of this compound exceeds its solubility limit in the culture medium at 37°C. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution. | Ensure the DMSO stock solution is fully dissolved before making dilutions. Gentle warming and vortexing can aid dissolution. |
Problem 2: Unexpected or Inconsistent Biological Activity
| Symptom | Possible Cause | Suggested Solution |
| Higher than expected cell death in treated wells. | Cytotoxicity of this compound or the solvent (DMSO). | Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the IC50 of this compound on your cell line. Always include a vehicle control with the same final DMSO concentration.[3][5] |
| Lower than expected inhibitory activity. | Degradation of this compound in the culture medium. | Perform a stability study of this compound under your experimental conditions. Consider replenishing the compound during long-term assays if stability is an issue. |
| High variability between replicate wells. | Uneven distribution of the compound due to poor mixing or precipitation. | Ensure thorough but gentle mixing after adding this compound to the wells. Visually inspect plates under a microscope for any signs of precipitation. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Solvent | 100% DMSO | High-purity, anhydrous DMSO is recommended.[6] |
| Stock Solution Concentration | 10-50 mM | A higher concentration allows for smaller volumes to be added to the final assay, minimizing the DMSO concentration. |
| Final DMSO Concentration in Assay | < 0.5% (ideally ≤ 0.1%) | Cell line dependent. Always test for DMSO tolerance of your specific cells.[4][5] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO and dilute it to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution.
-
Add the appropriate volume of 100% DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in pre-warmed media.
-
Ensure the final DMSO concentration is consistent across all experimental and control wells and does not exceed the tolerance level of your cells.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[7][8][9]
Visualizations
Caption: Mechanism of action of this compound in inhibiting HNE-mediated tissue damage.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Optimizing Midesteine concentration for enzyme kinetics
Technical Support Center: Midesteine Enzyme Kinetics
This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers optimizing the use of this compound, a proteinase inhibitor, in enzyme kinetics experiments. This compound is known to inhibit enzymes such as human neutrophil elastase and chymotrypsin.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it inhibit?
A1: this compound (also known as MR 889) is a synthetic proteinase inhibitor.[1] It has been shown to inhibit serine proteases, including porcine pancreatic elastase, human neutrophil elastase, and bovine chymotrypsin.[1] Its potential applications are in the research of chronic obstructive pulmonary disease (COPD) and chronic bronchitis.[1][2][3]
Q2: How do I determine the optimal concentration range for this compound in my initial experiments?
A2: To determine the optimal concentration, start with a wide range of this compound concentrations in a dose-response experiment. If published IC50 or Kᵢ values are available, you can center your concentration range around those values.[4] A common practice is to use a serial dilution, such as a 2-fold or half-log dilution series (e.g., 100 µM, 50 µM, 25 µM... or 100 µM, 30 µM, 10 µM...).[5] The goal is to identify a range that produces a curve from minimal to maximal inhibition, which is necessary for an accurate IC50 calculation.[6][7]
Q3: What is the difference between IC50 and Kᵢ, and which value should I prioritize?
A3:
-
IC50 (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[6][8] It is a measure of the functional strength of the inhibitor but can be influenced by factors like substrate concentration.[4][6]
-
Kᵢ (Inhibition Constant) is the equilibrium dissociation constant of the enzyme-inhibitor complex.[9] It reflects the binding affinity of the inhibitor and is an absolute value that is not dependent on substrate concentration for competitive inhibitors.[4]
For initial screening, the IC50 is a valuable metric for inhibitor potency. However, Kᵢ is considered a more definitive measure for comparing inhibitors, especially if they have different mechanisms of action.[4][9] The IC50 value can be converted to Kᵢ using the Cheng-Prusoff equation, provided the inhibition mechanism and the substrate's Kₘ value are known.[4]
Q4: How does the substrate concentration affect my measured IC50 value for this compound?
A4: The effect of substrate concentration on the IC50 value depends on the mechanism of inhibition. For a competitive inhibitor , the IC50 value increases as the substrate concentration increases.[6][10] This is because the inhibitor and substrate are competing for the same active site. For noncompetitive inhibitors , the IC50 is not affected by substrate concentration. For uncompetitive inhibitors , the IC50 value decreases as substrate concentration increases.[10]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No inhibition observed at expected concentrations. | 1. Incorrect this compound Concentration: Calculation or dilution error. 2. Inactive this compound: Compound degradation due to improper storage. 3. Inactive Enzyme: The enzyme may have lost activity. 4. Assay Conditions: pH, temperature, or buffer composition may not be optimal.[11][12] | 1. Verify all calculations and prepare fresh dilutions from a stock solution. 2. Check the recommended storage conditions on the Certificate of Analysis. Use a fresh aliquot.[1] 3. Run a positive control with a known inhibitor and a control reaction with no inhibitor to confirm enzyme activity. 4. Review literature for optimal assay conditions for your specific enzyme and ensure all reagents are equilibrated to the correct temperature.[12] |
| High variability between replicate wells (High CV%). | 1. Pipetting Inaccuracy: Inconsistent volumes, especially with small volumes.[13] 2. Incomplete Mixing: Reagents not mixed thoroughly upon addition. 3. Edge Effects: Evaporation from wells on the edge of the microplate. 4. Precipitation: this compound may be precipitating out of solution at higher concentrations. | 1. Use calibrated pipettes. Avoid pipetting volumes below 2 µL if possible. Use a multi-channel pipette for simultaneous additions where appropriate.[11][13] 2. Gently mix the plate after adding reagents. 3. Use a plate sealer, and do not use the outermost wells for data points; fill them with buffer instead. 4. Visually inspect wells for precipitation. If observed, check the solubility of this compound in your assay buffer or add a small amount of a co-solvent like DMSO (ensure final concentration does not affect enzyme activity).[7] |
| Reaction curve does not reach saturation (Vmax). | 1. Substrate Concentration Too Low: The substrate concentrations used are not high enough to approach Vmax.[11] 2. Substrate Inhibition: At very high concentrations, some substrates can inhibit the enzyme. | 1. The reaction rate should level off at higher substrate concentrations. If it continues to increase linearly, it means the Kₘ is much higher than the concentrations you are using. Increase the substrate concentration range.[11] 2. Test a very wide range of substrate concentrations to identify the optimal range before inhibition occurs. |
| Inconsistent IC50 values across different experiments. | 1. Variable Reagent Concentrations: Slight differences in enzyme or substrate concentrations between assays. 2. Different Incubation Times: Inconsistent pre-incubation time of enzyme and inhibitor. 3. Assay Conditions Fluctuation: Minor changes in temperature or pH.[11] | 1. Prepare large batches of enzyme and substrate stocks to use across multiple experiments. 2. Standardize all incubation times precisely. For time-dependent inhibitors, this is especially critical. 3. Ensure strict control over all environmental and buffer conditions. |
Experimental Protocols & Data
Protocol: Determining the IC50 of this compound for Human Neutrophil Elastase
This protocol outlines a typical colorimetric assay for determining the IC50 value.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for human neutrophil elastase (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl).
-
Enzyme Stock: Prepare a concentrated stock of active human neutrophil elastase in assay buffer.
-
Substrate Stock: Prepare a stock of a chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide) in a suitable solvent like DMSO.
-
This compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
2. Serial Dilution of this compound:
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations. A common approach is an 11-point, 2-fold dilution series starting at 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
3. Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the diluted this compound solutions to the test wells.
-
Add buffer with the same percentage of DMSO (without this compound) to the "No Inhibitor" (100% activity) control wells.
-
Add buffer to "Blank" (no enzyme) wells.
-
Add the working solution of human neutrophil elastase to all wells except the "Blank" wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) kinetically over 15-30 minutes.
4. Data Analysis:
-
For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic read.
-
Subtract the background rate from the "Blank" wells.
-
Normalize the data by setting the average velocity of the "No Inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the log of this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Example Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Log [this compound] | Avg. Reaction Velocity (mOD/min) | % Inhibition |
| 100 | 2.00 | 2.1 | 97.9 |
| 50 | 1.70 | 4.5 | 95.5 |
| 25 | 1.40 | 10.2 | 89.8 |
| 12.5 | 1.10 | 23.7 | 76.3 |
| 6.25 | 0.80 | 48.9 | 51.1 |
| 3.13 | 0.50 | 75.3 | 24.7 |
| 1.56 | 0.19 | 90.1 | 9.9 |
| 0.78 | -0.11 | 98.2 | 1.8 |
| 0 (Control) | - | 100.0 | 0.0 |
| Blank | - | 0.5 | - |
| Calculated IC50 | 6.1 µM |
Visual Guides: Workflows and Logic
Caption: Workflow for IC50 determination of this compound.
Caption: Troubleshooting logic for inconsistent IC50 values.
Caption: Simplified pathway showing this compound's target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
Technical Support Center: Mide-X Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mide-X. The information is designed to address common issues encountered during experimental procedures involving Mide-X.
Frequently Asked Questions (FAQs)
Q1: My Mide-X solution appears cloudy after preparation. What could be the cause?
A1: Cloudiness in your Mide-X solution can be attributed to several factors:
-
Poor Solubility: Mide-X may have limited solubility in the chosen solvent. Verify that you are using the recommended solvent and concentration. Sonication or gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.
-
Precipitation: The pH of the solution may be causing Mide-X to precipitate. Check the pH and adjust if necessary, ensuring it is within the optimal range for Mide-X stability.
-
Contamination: The solvent or glassware used may be contaminated. Ensure you are using high-purity solvents and thoroughly cleaned glassware.
Q2: I am observing a rapid loss of Mide-X potency in my samples. What are the likely reasons?
A2: Rapid potency loss is often indicative of degradation. Consider the following potential causes:
-
Light Sensitivity: Mide-X may be photolabile. Protect your samples from light by using amber vials or covering them with aluminum foil.[1][2]
-
Temperature Instability: Mide-X may be sensitive to temperature fluctuations. Store samples at the recommended temperature and avoid repeated freeze-thaw cycles.[1][3]
-
Oxidation: Mide-X may be susceptible to oxidation. Consider preparing solutions fresh and using degassed solvents. In some cases, the addition of an antioxidant may be necessary.[1]
-
Hydrolysis: The presence of water and certain pH conditions can lead to hydrolysis. Ensure you are using anhydrous solvents if required and maintain the pH within the stable range.[1]
Q3: How can I monitor the degradation of Mide-X in my experiments?
A3: The most common method for monitoring Mide-X degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] A well-developed HPLC method can separate Mide-X from its degradation products, allowing for the quantification of the parent compound and the detection of impurities.
Q4: What are the typical forced degradation conditions for Mide-X?
A4: Forced degradation studies are performed to understand the degradation pathways of a compound.[6] Typical conditions for Mide-X would involve stressing the compound with:
-
Acidic and Basic Conditions: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) to assess hydrolysis.
-
Oxidative Conditions: Exposure to an oxidizing agent (e.g., 3% H₂O₂) to evaluate oxidative stability.
-
Thermal Stress: Heating the sample to assess the impact of temperature.[3]
-
Photolytic Stress: Exposing the sample to UV and visible light to determine photosensitivity.
Troubleshooting Guides
Issue: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Step |
| Inconsistent Storage Conditions | Ensure all samples are stored under the same tightly controlled conditions (temperature, humidity, light exposure).[1][2] |
| Sample Preparation Variability | Standardize the sample preparation protocol, including solvent preparation, sonication time, and filtration steps. |
| Analytical Method Variability | Verify the suitability and validation of your analytical method. Check for system suitability before each run. |
| Container Interaction | Ensure the container and closure system are not interacting with Mide-X.[2][6] |
Experimental Protocols
Protocol 1: HPLC Method for Mide-X Quantification
This protocol outlines a general HPLC method for the quantification of Mide-X and the detection of its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of Mide-X.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the Mide-X standard or sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Integrate the peak areas for Mide-X and any degradation products.
Protocol 2: Forced Degradation Study
This protocol describes a general procedure for conducting a forced degradation study on Mide-X.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Mide-X in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Place a solid sample of Mide-X in an oven at 105°C for 24 hours.
-
Photodegradation: Expose a solution of Mide-X to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the validated HPLC method to determine the percentage of degradation and identify any degradation products.
Data Presentation
Table 1: Summary of Mide-X Stability under Forced Degradation
| Stress Condition | % Degradation of Mide-X | Number of Degradation Products |
| 0.1 N HCl, 60°C, 2 hr | Data to be filled | Data to be filled |
| 0.1 N NaOH, RT, 2 hr | Data to be filled | Data to be filled |
| 3% H₂O₂, RT, 2 hr | Data to be filled | Data to be filled |
| Thermal (105°C), 24 hr | Data to be filled | Data to be filled |
| Photolytic (UV/Vis), 24 hr | Data to be filled | Data to be filled |
Visualizations
Caption: Workflow for Forced Degradation Study of Mide-X.
Caption: Hypothetical Signaling Pathway Involving Mide-X.
References
Troubleshooting Midesteine variability in replicate experiments
Welcome to the technical support center for Midesteine, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro experiments, with a focus on minimizing variability in replicate experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical target of this compound?
For the purpose of these troubleshooting guides, this compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway. Variability in its observed effect can often be traced to inconsistencies in this pathway's activation state or the assays used to measure it.
Q2: Why am I seeing high variability between replicate wells in my this compound cell viability assay?
High variability in cell-based assays is a frequent issue.[1][2] Common causes include:
-
Inconsistent Cell Seeding: Uneven cell distribution during plating is a primary source of variability.[1][3]
-
Cell Health and Passage Number: Cells that are unhealthy, too confluent, or have a high passage number can respond differently to treatment.[3][5] Phenotypic drift can occur after several passages, causing changes in the cell population.[5]
-
Pipetting Inaccuracy: Small errors in pipetting volumes of cells, media, or this compound can lead to significant differences in results.[2]
Q3: My Western blot results for phosphorylated ERK (p-ERK) following this compound treatment are inconsistent. What should I check first?
Inconsistent Western blot results can stem from multiple stages of the protocol.[6] Key areas to check include:
-
Sample Preparation: Ensure standardized protocols for sample collection, handling, and storage to maintain protein stability.[6] Using fresh samples whenever possible minimizes protein degradation.[6]
-
Protein Quantification and Loading: Inaccurate protein quantification leads to uneven loading between lanes, which is a common source of variability.[7] Always normalize to a loading control.
-
Antibody Quality and Dilution: The quality and concentration of both primary and secondary antibodies are critical.[8] Use antibodies from reliable sources and optimize dilutions to ensure they are within the linear range of detection.[6][7]
-
Transfer Efficiency: Inefficient or uneven protein transfer from the gel to the membrane can cause weak or inconsistent bands.[8]
Troubleshooting Guides
Guide 1: High Variability in this compound IC50 Values
Problem: You have performed multiple dose-response experiments with this compound, but the calculated IC50 values vary significantly between biological replicates.
Below is a logical workflow to diagnose and resolve the issue.
Data Presentation: Example of Variable vs. Consistent Data
The table below illustrates the difference between an experiment with high variability and one with acceptable consistency. The Coefficient of Variation (%CV) is a key metric; a lower %CV indicates better reproducibility.
| This compound (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average | Std. Dev. | %CV (High Variability) |
| 0.1 | 15 | 25 | 10 | 16.7 | 7.6 | 45.5% |
| 1.0 | 45 | 65 | 30 | 46.7 | 17.6 | 37.7% |
| 10.0 | 85 | 98 | 75 | 86.0 | 11.5 | 13.4% |
| This compound (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average | Std. Dev. | %CV (Consistent Data) |
| 0.1 | 18 | 21 | 19 | 19.3 | 1.5 | 7.8% |
| 1.0 | 52 | 55 | 50 | 52.3 | 2.5 | 4.8% |
| 10.0 | 91 | 94 | 92 | 92.3 | 1.5 | 1.6% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells under standardized conditions (e.g., 37°C, 5% CO2).[1] Use cells within a consistent and low passage number range.[3]
-
Harvest cells during the exponential growth phase. Ensure a single-cell suspension.
-
Count cells and adjust the concentration to a pre-determined optimal density.
-
Seed 5,000 cells per well in 100 µL of media into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Avoid repeated freeze-thaw cycles.[3]
-
Perform serial dilutions of this compound in culture medium to achieve 2x the final desired concentrations.
-
Remove the old media from the cells and add 100 µL of the this compound dilutions to the appropriate wells.
-
Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%).[3]
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media only) from all other wells.
-
Calculate the percentage of viability for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percent viability versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
This compound is a MEK inhibitor. It blocks the phosphorylation of ERK, a downstream effector in the MAPK/ERK pathway, thereby inhibiting cell proliferation and survival signals.
Western Blot Experimental Workflow
This diagram outlines the critical steps in a Western blot experiment designed to measure p-ERK levels after this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
Technical Support Center: Preventing Midesteine Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Midesteine precipitation in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in an organic solvent to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge when introducing hydrophobic compounds like this compound into an aqueous cell culture environment. This typically occurs because the compound's solubility drastically decreases as the organic solvent is diluted in the aqueous medium.
Here are the potential causes and recommended solutions:
| Potential Cause | Description | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated stock solution directly to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.[1][2] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound stock solution to the medium dropwise while gently vortexing or swirling.[2][3] |
| Low Media Temperature | Introducing the compound to cold media can lower its solubility.[1][3] | Always use pre-warmed (37°C) cell culture media for dilutions.[1][3] |
| High Solvent Concentration | A high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][4] |
| Improper Dissolution of Stock | The compound may not be fully dissolved in the stock solution, leading to the introduction of particulate matter that seeds further precipitation. | Ensure the compound is completely dissolved in the solvent. Gentle warming or sonication may be necessary.[2] |
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound-containing media looks clear initially, but a precipitate forms after some time in the incubator. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.
| Potential Cause | Description | Recommended Solution |
| pH Shift in Media | Cellular metabolism can lead to the production of acidic byproducts like lactic acid, which can alter the pH of the culture medium and affect the solubility of pH-sensitive compounds.[3][5] | Monitor the pH of your culture medium, especially in dense or long-term cultures. More frequent media changes may be necessary. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1][3] High concentrations of certain ions like calcium and phosphate (B84403) can contribute to this.[2][6] | If possible, try a different basal media formulation. For some compounds, adding them to serum-containing media can help, as proteins like albumin can aid in stabilization.[2][5] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1][3] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
| Compound Instability | This compound may degrade over time under culture conditions (e.g., 37°C, light exposure), and the degradation products could be less soluble. | Prepare fresh media with the compound more frequently and protect it from light if it is light-sensitive. |
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve it in a minimal amount of a suitable, high-purity organic solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).[2]
-
Ensure complete dissolution by vortexing or gentle warming.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Prepare the Working Solution:
-
Perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve an intermediate concentration that is still higher than your final desired concentration.[1]
-
Add the final dilution step to the bulk of the pre-warmed media dropwise while gently swirling to ensure rapid and even distribution.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: For many hydrophobic compounds used in cell culture, Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent.[1] However, it is crucial to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%) to minimize cytotoxicity.[1][4]
Q2: Can I filter my this compound-containing medium to remove the precipitate?
A2: Filtering is generally not recommended to remove precipitate. This is because filtering will lower the effective concentration of your compound in the media, leading to inaccurate and non-reproducible experimental results.[5] The focus should be on preventing precipitation in the first place.
Q3: Are there any additives that can help improve the solubility of this compound?
A3: Yes, for some applications, solubilizing agents like cyclodextrins can be used to encapsulate hydrophobic drugs and increase their aqueous solubility.[5] However, it is essential to first evaluate the potential effects of these agents on your specific cell line and experimental endpoints.
Q4: How can I determine the maximum soluble concentration of this compound in my media?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your cell culture medium at 37°C. Visually inspect each dilution for any signs of precipitation immediately and after a period of incubation. The highest concentration that remains clear will be your approximate maximum soluble concentration.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation.
References
Technical Support Center: Troubleshooting Low Bioavailability of Midesteine In Vivo
Welcome to the technical support center for researchers working with Midesteine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its low in vivo bioavailability.
Troubleshooting Guides
This section offers solutions to common problems encountered during preclinical development that may indicate poor oral bioavailability.
Issue 1: High In Vitro Potency Not Translating to In Vivo Efficacy
Question: My this compound formulation shows excellent inhibition of neutrophil elastase (ELA2) in cell-based assays, but I'm observing a weak or inconsistent response in my animal models after oral administration. What could be the problem?
Answer: This discrepancy is a classic indicator of poor oral bioavailability. The compound may not be reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect. Here are the potential causes and troubleshooting steps:
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound may be precipitating in the gastrointestinal (GI) tract before it can be absorbed.
-
Low Permeability: The compound may not be efficiently transported across the intestinal epithelium.
-
Solution: Conduct in vitro permeability assays such as the Caco-2 or PAMPA test to assess the passive and active transport of this compound.[4] See the "Experimental Protocols" section for detailed methodologies.
-
-
High First-Pass Metabolism: this compound might be extensively metabolized by enzymes in the liver or intestinal wall before it reaches systemic circulation.
-
Solution: Perform an in vivo pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and clearance rate. A significant difference between the AUC (Area Under the Curve) of the IV and PO routes suggests high first-pass metabolism.
-
-
Efflux Transporter Activity: The compound could be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
-
Solution: Use a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate for this transporter. An increased permeability in the presence of the inhibitor would confirm this.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Subjects
Question: I'm seeing significant variation in the plasma concentrations of this compound among different animals in the same study group. Why is this happening and how can I address it?
Answer: High inter-subject variability in PK data often points to formulation-dependent absorption issues or physiological differences affecting drug uptake.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Dissolution: If the drug is not fully solubilized, minor differences in GI physiology (e.g., pH, transit time) between animals can lead to large differences in absorption.
-
Solution: Improve the formulation to ensure complete and rapid dissolution. Techniques like micronization or formulating as a solid dispersion can help.
-
-
Food Effects: The presence or absence of food can dramatically alter the absorption of some drugs.
-
Solution: Standardize feeding protocols in your animal studies. Conduct pilot studies in both fed and fasted states to characterize any food effects on this compound's bioavailability.
-
-
Formulation Instability: The formulation may not be physically or chemically stable, leading to inconsistent dosing.
-
Solution: Assess the stability of your formulation under relevant storage and administration conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is considered "low" oral bioavailability?
A1: Generally, an oral bioavailability (F) of less than 20-30% is considered low and may present challenges for clinical development. However, the acceptable threshold depends on the therapeutic window and potency of the drug.
Q2: Can I improve this compound's bioavailability by simply increasing the oral dose?
A2: While this may increase plasma concentration, it is often not a viable long-term strategy. It can lead to dose-dependent toxicity, increased variability, and higher manufacturing costs. It is generally preferable to improve the formulation to enhance the absorption of a lower dose.
Q3: What are the first steps I should take to reformulate this compound for better oral bioavailability?
A3: Start by understanding the root cause of the low bioavailability.
-
Characterize Physicochemical Properties: Determine the solubility, permeability (using in vitro assays), and metabolic stability of this compound.
-
Select a Strategy: Based on the characterization, choose an appropriate formulation strategy. For a poorly soluble drug, consider micronization or a lipid-based formulation. For a drug with low permeability, a permeation enhancer might be investigated.
Q4: Are there alternatives to oral administration for this compound?
A4: Given that this compound targets respiratory diseases, pulmonary delivery (e.g., via inhalation) could be a viable alternative. This route delivers the drug directly to the site of action in the lungs, bypassing first-pass metabolism and potentially requiring a lower dose. However, developing an inhaled formulation comes with its own set of challenges, including particle size engineering and ensuring stability in an aerosolized form.
Data Presentation: Impact of Formulation on Bioavailability
The following table summarizes typical improvements in pharmacokinetic parameters for poorly soluble drugs when different formulation strategies are employed. Note: The data presented is a composite from various studies on different compounds and is intended for illustrative purposes to show the potential magnitude of improvement.
| Formulation Strategy | Example Drug | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | Drug A | 350 ± 80 | 4.0 | 2,100 ± 450 | 100 (Reference) |
| Micronized Suspension | Drug A | 620 ± 110 | 2.5 | 4,300 ± 600 | ~205 |
| Solid Dispersion | Drug B | 1,500 ± 250 | 1.5 | 9,800 ± 1,200 | ~350 (vs. suspension) |
| Lipid Nanoparticles | Drug C | 2,470 ± 140 | 0.33 | 13,620 ± 840 | ~1267 (vs. free drug)[2] |
| SEDDS | Drug D | 1,150 ± 180 | 2.0 | 7,500 ± 950 | ~400 (vs. suspension) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; SEDDS: Self-Emulsifying Drug Delivery System.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values above 250 Ω·cm² are generally acceptable.
-
Assay Procedure (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add HBSS containing a known concentration of this compound to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive transcellular permeability. It is a cost-effective and high-throughput method for early-stage drug discovery.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Donor Solution Preparation: Dissolve this compound in a buffer solution at a relevant GI pH (e.g., pH 6.5) to create the donor solution.
-
Assay Setup: a. Fill the wells of an acceptor plate with buffer. b. Place the lipid-coated filter plate on top of the acceptor plate. c. Add the donor solution containing this compound to the wells of the filter plate.
-
Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Sample Analysis: After incubation, measure the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells over time.
Visualizations
Signaling Pathway of Neutrophil Elastase (ELA2) in COPD Pathogenesis
Neutrophil elastase, the target of this compound, is a key driver of inflammation and tissue damage in Chronic Obstructive Pulmonary Disease (COPD). It is released by neutrophils and can degrade components of the extracellular matrix, leading to emphysema. It also perpetuates the inflammatory cycle by activating pro-inflammatory signaling pathways.[5][6][7]
General Workflow for an In Vivo Oral Bioavailability Study
This diagram outlines the key steps in a typical preclinical study designed to determine the oral bioavailability of a compound like this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Comparative pharmacokinetic and pharmacodynamic evaluation of branded and generic formulations of meloxicam in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telmesteine | C7H11NO4S | CID 65946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Midostaurin Cytotoxicity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the assessment and mitigation of midostaurin-induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vitro cytotoxicity experiments with midostaurin (B1676583).
Q1: Why are my replicate wells showing high variability in cytotoxicity assays?
A1: High variability can obscure the true cytotoxic effect of midostaurin. Common causes include:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating.
-
Pipetting Errors: Calibrate pipettes and maintain a consistent technique, especially with small volumes.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is best practice to fill these wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for experimental data.
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): Ensure complete dissolution of formazan crystals by thorough mixing or using an orbital shaker.
Q2: My untreated control cells are showing high levels of cytotoxicity. What could be the cause?
A2: This suggests a problem with your cell culture conditions or assay setup.
-
Cell Health: Ensure cells are in the logarithmic growth phase, not over-confluent, and free from contamination (e.g., mycoplasma).
-
Solvent Toxicity: If using a solvent like DMSO to dissolve midostaurin, ensure the final concentration in the culture medium is non-toxic (typically below 0.5%). Run a vehicle-only control to assess solvent toxicity.
-
Serum LDH Activity (LDH Assay): Some batches of fetal bovine serum (FBS) can have high endogenous lactate (B86563) dehydrogenase (LDH) activity. Consider heat-inactivating the serum or using a low-serum or serum-free medium during the assay.[1]
Q3: I am observing a discrepancy between different cytotoxicity assays (e.g., MTT shows toxicity, but LDH release is low). Why might this be?
A3: Different assays measure different cellular events.
-
Mechanism of Cell Death: Midostaurin primarily induces apoptosis (programmed cell death).[2] MTT assays measure metabolic activity, which decreases early in apoptosis. LDH is a marker of membrane integrity loss, which occurs in later stages of apoptosis or necrosis.[1]
-
Timing of Assay: The kinetics of cell death can vary. You may need to perform a time-course experiment to determine the optimal endpoint for each assay.
Q4: How can I mitigate the cytotoxic effects of midostaurin in my cell culture experiments while still studying its on-target effects?
A4: Several strategies can be employed to reduce off-target or excessive cytotoxicity:
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time that elicits the desired on-target effect (e.g., inhibition of FLT3 phosphorylation) with minimal cytotoxicity.
-
Co-treatment with Cytoprotective Agents: The use of antioxidants, such as N-acetylcysteine (NAC) or Vitamin E, may help mitigate cytotoxicity caused by oxidative stress, which can be a secondary effect of some kinase inhibitors.[3]
-
Optimize Cell Culture Conditions: Using serum-free media can reduce variability and interference from serum components. However, ensure that the chosen medium supports cell viability for the duration of the experiment.
-
Combination with Other Compounds: In some research contexts, combining midostaurin with other targeted agents (e.g., Bcl-2 inhibitors or resveratrol) has been shown to enhance on-target effects, potentially allowing for the use of lower, less toxic concentrations of midostaurin.[4]
Data Presentation: Midostaurin In Vitro Efficacy
The following table summarizes the inhibitory concentrations of midostaurin against key targets and its effect on cell viability in different contexts.
| Target/Cell Line | Assay Type | Parameter | Concentration | Reference |
| FLT3-ITD expressing cells | Cell Viability | GI50 | Varies by cell line | [2] |
| Wt- and ITD-FLT3 co-expressing cells | Cell Viability | GI50 | Increased with FL stimulation | [2] |
| SYK | Purified Enzyme Assay | IC50 | 20.8 nM | [5] |
| KIT D816V | Cellular Assay | - | Submicromolar |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
Midostaurin stock solution (e.g., in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of midostaurin in complete culture medium. Include a vehicle control. Replace the old medium with the medium containing the different concentrations of midostaurin.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Gently shake the plate to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium (low serum or serum-free recommended)
-
Midostaurin stock solution
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (for maximum LDH release control)
-
Stop solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay. Include wells for background control (medium only), spontaneous release (untreated cells), and maximum release.
-
Compound Treatment: Treat cells with serial dilutions of midostaurin and a vehicle control.
-
Incubation: Incubate for the desired exposure time.
-
Maximum Release Control: To the wells designated for maximum LDH release, add lysis buffer as per the kit instructions, typically 30-45 minutes before the end of the incubation period.[8]
-
Supernatant Collection: Centrifuge the plate at approximately 250 x g for 5-10 minutes to pellet any detached cells.[9] Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit protocol and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate at room temperature for up to 30 minutes, protected from light. Add the stop solution and measure the absorbance at 490 nm. Use a reference wavelength of >600 nm.[9]
Mandatory Visualizations
Caption: Midostaurin inhibits the FLT3 receptor, blocking downstream pro-survival signaling pathways.
Caption: Midostaurin's inhibition of mutated c-KIT disrupts multiple oncogenic signaling cascades.
Caption: General experimental workflow for assessing midostaurin cytotoxicity in vitro.
Caption: A logical approach to troubleshooting common issues in cytotoxicity experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Co-expression of wild-type FLT3 attenuates the inhibitory effect of FLT3 inhibitor on FLT3 mutated leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FLT3 targeting in the modern era: from clonal selection to combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Midesteine Technical Support Center: Troubleshooting Unexpected Results
Welcome to the Midesteine Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals interpret and troubleshoot unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is the observed potency (IC50) of this compound in my cell-based assay significantly lower than expected from biochemical assays?
A significant discrepancy between biochemical and cellular assay results is a common challenge. Biochemical assays measure the direct interaction of this compound with its isolated target (e.g., purified MEK1/2 enzyme), while cellular assays reflect the drug's activity in a complex biological system. Several factors can contribute to this difference.
Potential Causes and Troubleshooting Steps:
-
Cell Permeability and Efflux: this compound may have poor membrane permeability or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting: Perform a cell uptake assay to measure intracellular concentrations of this compound. If efflux is suspected, co-administer a known efflux pump inhibitor.
-
-
Drug Stability and Metabolism: this compound may be unstable or rapidly metabolized in your specific cell line's culture medium or intracellular environment.
-
Troubleshooting: Assess the stability of this compound in the cell culture medium over the experiment's duration using methods like HPLC.
-
-
High Protein Binding: this compound may bind to proteins in the fetal bovine serum (FBS) of the cell culture medium, reducing the free concentration available to interact with the target.
-
Troubleshooting: Perform the assay in a serum-free medium or a medium with reduced serum concentration to assess the impact of protein binding.
-
-
Upstream Pathway Activation: The signaling pathway targeted by this compound (e.g., MAPK/ERK) may be strongly activated in the chosen cell line, requiring a higher concentration of the inhibitor to achieve a functional effect.
-
Troubleshooting: Analyze the basal activation state of the pathway by measuring the levels of phosphorylated downstream effectors like p-ERK via Western Blot.
-
Summary of Potential Causes for IC50 Discrepancy
| Parameter | Biochemical Assay | Cellular Assay | Potential Reason for Discrepancy |
|---|---|---|---|
| Environment | Controlled, purified components | Complex, with membranes, transporters, and metabolic enzymes | Cell permeability, drug efflux, metabolism |
| Target Conc. | Fixed and known | Variable, subject to cellular regulation | High target expression can shift IC50 |
| Drug Conc. | Known free concentration | Free concentration reduced by serum protein binding | High serum protein binding reduces bioavailability |
| Pathway Status | Target is isolated | Target is within a dynamic signaling network | Strong upstream signaling requires higher drug levels |
Diagram: Troubleshooting Workflow for Low Cellular Potency
Caption: Workflow for diagnosing the cause of low cellular potency of this compound.
FAQ 2: this compound appears to inhibit cell growth, but I don't see a corresponding decrease in the phosphorylation of its direct target.
This suggests that the observed phenotype (reduced cell growth) may be due to off-target effects, or that the target engagement measurement is not being performed under optimal conditions.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects: At the concentrations used, this compound might be inhibiting other kinases or cellular processes that are critical for cell viability.
-
Troubleshooting: Perform a broad-panel kinase screen to identify potential off-target interactions. Additionally, test the effect of this compound in a cell line where the intended target is not expressed or is knocked out.
-
-
Timing of Assay: The inhibition of the target (e.g., p-ERK) might be transient. The timing of your endpoint measurement may miss the window of maximal inhibition.
-
Troubleshooting: Conduct a time-course experiment, treating cells with this compound and harvesting lysates at various time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to measure target phosphorylation.
-
-
Antibody Issues in Western Blotting: The antibody used to detect the phosphorylated target may be non-specific, of low quality, or used at a suboptimal dilution.
-
Troubleshooting: Validate your phospho-specific antibody using positive and negative controls (e.g., cells stimulated with a growth factor to induce phosphorylation vs. untreated cells). Run a dilution series to optimize the antibody concentration.
-
Diagram: this compound Target Pathway and Potential Off-Target
Caption: this compound's intended inhibition of MEK and potential off-target effects.
Key Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK (p-ERK)
This protocol is used to assess this compound's engagement with its intracellular target by measuring the phosphorylation state of the downstream kinase, ERK.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Starvation and Stimulation: Serum-starve the cells for 12-18 hours to reduce basal pathway activity. Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours. Subsequently, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., Rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK or a housekeeping protein like GAPDH.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of this compound's cytotoxic or cytostatic effects.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (including a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Technical Support Center: Modifying Administration Routes for Neutrilo Elastase Inhibitors in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neutrophil elastase inhibitors in animal studies. It addresses common challenges encountered when modifying the administration route of these therapeutic agents.
Troubleshooting Guide
Q1: My neutrophil elastase inhibitor is precipitating in the vehicle during formulation. What can I do?
Possible Causes:
-
Poor aqueous solubility: Many small molecule inhibitors are lipophilic and have low water solubility.[1][2]
-
Vehicle incompatibility: The pH, polarity, or composition of the vehicle may not be suitable for the compound.
-
Concentration is too high: The desired concentration may exceed the solubility limit of the compound in the chosen vehicle.
Solutions:
-
Optimize the vehicle:
-
Co-solvents: Consider using co-solvents such as DMSO, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) to increase solubility. However, be mindful of potential toxicity at high concentrations.[1]
-
Surfactants: Non-ionic surfactants like Tween 80 can be used to improve wetting and dispersion.
-
Cyclodextrins: These can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.
-
-
Adjust the pH: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[1][2]
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[2]
-
Alternative formulation strategies:
-
Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be prepared using suspending agents like methylcellulose.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[1]
-
-
Sonication: This can help break down drug agglomerates and improve dispersion.[1]
Q2: I am observing signs of irritation or toxicity in my animals after administration. What are the possible reasons and solutions?
Possible Causes:
-
Vehicle toxicity: High concentrations of organic solvents like DMSO or ethanol can cause local irritation or systemic toxicity.[1]
-
Non-physiological pH: The pH of the formulation may be too high or too low, causing irritation at the site of administration.[1]
-
Drug precipitation: If the drug precipitates at the injection site, it can lead to local inflammation and necrosis.[1]
-
Route-specific adverse effects: The chosen administration route may be inherently more stressful or prone to complications in the animal model.
Solutions:
-
Reduce vehicle concentration: Use the lowest effective concentration of any potentially toxic excipients.
-
Adjust pH: Ensure the pH of the formulation is as close to physiological pH (around 7.4) as possible.
-
Ensure formulation stability: Confirm that your formulation is stable and does not precipitate upon administration.
-
Refine administration technique: Ensure proper technique to minimize tissue damage and animal stress.
-
Consider a different administration route: If irritation persists, an alternative, less invasive route may be necessary.
Q3: The oral bioavailability of my neutrophil elastase inhibitor is very low. How can I improve it?
Possible Causes:
-
Poor solubility and dissolution: The compound may not be dissolving sufficiently in the gastrointestinal tract.[2]
-
First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[3]
-
Poor permeability: The compound may not be efficiently absorbed across the intestinal wall.
Solutions:
-
Enhance solubility and dissolution:
-
Utilize solubility enhancement techniques as described in Q1.
-
Reduce particle size to increase the surface area for dissolution.[2]
-
-
Use formulation strategies to bypass first-pass metabolism:
-
Consider alternative routes like pulmonary or transdermal delivery.[3]
-
-
Improve permeability:
-
Lipid-based formulations can sometimes enhance absorption.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the common administration routes for neutrophil elastase inhibitors in preclinical animal studies?
Neutrophil elastase inhibitors have been administered via various routes in animal models, depending on the research question and the properties of the compound. Common routes include:
-
Oral (p.o.): Often used to assess the systemic efficacy of orally available compounds.[4][5][6]
-
Intravenous (i.v.): Provides 100% bioavailability and is used to study the direct systemic effects of a drug.[7][8][9][10]
-
Intraperitoneal (i.p.): A common route for systemic administration in rodents, offering rapid absorption.[7]
-
Intratracheal (i.t.): Used for direct delivery to the lungs to study local effects in respiratory disease models.[6][11][12]
-
Inhalation: Delivers the drug as an aerosol, mimicking human therapeutic use for lung diseases and potentially offering a more uniform lung distribution compared to intratracheal instillation.[11][13][14]
-
Topical: Applied directly to the skin to investigate effects on dermatological conditions.[15][16]
Q2: How do I choose the most appropriate administration route for my study?
The choice of administration route depends on several factors:
-
Therapeutic target: For lung diseases, direct pulmonary delivery (intratracheal or inhalation) is often preferred to maximize local drug concentration and minimize systemic side effects.[3] For systemic inflammatory conditions, oral or parenteral routes are more suitable.
-
Drug properties: The physicochemical properties of the inhibitor, such as solubility and stability, will dictate the feasible formulation and administration options.
-
Pharmacokinetic profile: The desired absorption, distribution, metabolism, and excretion (ADME) profile will influence the choice of route. For example, intravenous administration provides immediate and complete systemic exposure, while oral administration involves absorption and potential first-pass metabolism.[9]
-
Animal model: The species and specific disease model can influence the feasibility and relevance of certain routes.
-
Research question: The study's objective (e.g., evaluating local vs. systemic effects, determining oral bioavailability) is a primary consideration.
Q3: What are the key differences between intratracheal instillation and inhalation for pulmonary drug delivery?
Both methods deliver drugs directly to the lungs, but they have important differences:
-
Distribution: Inhalation of an aerosolized drug may result in a more uniform distribution throughout the lungs compared to intratracheal instillation, where the liquid formulation may not reach all lung lobes equally.[13][14]
-
Systemic Exposure: Intratracheal instillation can sometimes lead to higher initial plasma concentrations, possibly due to leakage from the lungs into the systemic circulation during the invasive procedure.[11][17]
-
Tolerability: In some cases, animals may tolerate an inhaled dose better than a similar instilled dose.[11][17]
-
Technical Complexity: Intratracheal instillation is a relatively simple and inexpensive method for delivering a precise dose.[14] Inhalation requires specialized equipment for aerosol generation and exposure.
Q4: What information is needed to develop a suitable formulation for a novel neutrophil elastase inhibitor?
To develop an appropriate formulation, you will need to characterize the following physicochemical properties of your compound:
-
Solubility: Determine the solubility in various solvents and at different pH values.[2][18][19]
-
pKa: For ionizable compounds, the pKa will help predict how solubility will change with pH.
-
LogP/LogD: This indicates the lipophilicity of the compound and helps in selecting appropriate formulation strategies.
-
Stability: Assess the chemical stability of the compound in the solid state and in solution under different conditions (e.g., pH, light, temperature).[2]
-
Polymorphism: Different crystalline forms can have different solubilities and dissolution rates.[2]
Data Presentation
Table 1: Comparison of Administration Routes for Neutrophil Elastase Inhibitors in Animal Studies
| Administration Route | Advantages | Disadvantages | Common Applications in NE Inhibitor Studies |
| Oral (p.o.) | Convenient, less invasive, suitable for chronic dosing. | Variable bioavailability, subject to first-pass metabolism, potential for gastrointestinal irritation. | Assessing systemic efficacy of orally active compounds for chronic inflammatory diseases.[4][5][6] |
| Intravenous (i.v.) | 100% bioavailability, rapid onset of action, precise dose delivery.[9] | Requires technical skill, can be stressful for the animal, potential for injection site reactions. | Determining intrinsic potency and pharmacokinetics, acute intervention studies.[8][10] |
| Intraperitoneal (i.p.) | Rapid absorption, technically easier than i.v. in rodents. | Potential for injection into abdominal organs, risk of peritonitis. | Systemic administration in rodent models of inflammation.[7] |
| Intratracheal (i.t.) | Direct delivery to the lungs, bypasses first-pass metabolism for lung-targeted effects, precise dosing.[12] | Invasive, may not distribute uniformly throughout the lungs, can cause transient inflammation.[13][14] | Acute lung injury models, evaluating local efficacy in respiratory diseases.[6] |
| Inhalation | Non-invasive, mimics human therapeutic use, can provide uniform lung distribution.[13][14] | Requires specialized equipment, dosing can be less precise than instillation. | Chronic respiratory disease models, assessing efficacy of inhaled therapies.[20] |
| Topical | Localized drug delivery, minimizes systemic exposure. | Limited to skin-accessible targets, absorption can be variable. | Models of skin inflammation, such as psoriasis.[15][16] |
Experimental Protocols
1. Oral Gavage in Mice
-
Purpose: To administer a precise volume of a liquid formulation directly into the stomach.
-
Materials:
-
Neutrophil elastase inhibitor formulated as a solution or suspension.
-
Appropriate gavage needle (20-22 gauge, with a ball tip).
-
Syringe (1 mL).
-
-
Procedure:
-
Prepare the formulation and draw the desired volume into the syringe.
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle along the roof of the mouth and down the esophagus until the ball tip is in the stomach. Do not force the needle.
-
Slowly administer the formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
2. Intravenous (Tail Vein) Injection in Mice
-
Purpose: To deliver a drug directly into the systemic circulation.
-
Materials:
-
Sterile formulation of the neutrophil elastase inhibitor.
-
Insulin syringe with a 27-30 gauge needle.
-
A warming device (e.g., heat lamp) to dilate the tail veins.
-
A mouse restrainer.
-
-
Procedure:
-
Place the mouse in the restrainer.
-
Warm the tail to make the lateral tail veins more visible.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may be seen in the hub of the syringe.
-
Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and try again.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for adverse reactions.
-
3. Intratracheal Instillation in Mice
-
Purpose: To deliver a liquid formulation directly into the lungs.
-
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
A platform to position the mouse.
-
A light source to visualize the trachea.
-
A catheter or specialized intratracheal instillation device.
-
Microsyringe.
-
-
Procedure:
-
Anesthetize the mouse.
-
Position the mouse on the platform, typically in a supine position with the neck extended.
-
Visualize the vocal cords using the light source.
-
Carefully insert the catheter between the vocal cords and into the trachea.
-
Administer the formulation in a small volume (typically 25-50 µL for a mouse) using the microsyringe.
-
Remove the catheter and allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the animal's breathing and recovery.
-
Visualizations
Caption: Role of Neutrophil Elastase in Tissue Injury.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics of Different Administration Routes - Patel Kwan Consultancy [patelkwan.com]
- 10. Pharmacokinetics and bioavailability of ST 1435 administered by different routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Difference in Exposure and Tolerability when Comparing Intratracheal Instillation with Inhaled Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison between intratracheal and inhalation delivery of Aspergillus fumigatus conidia in the development of fungal allergic asthma in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. academic.oup.com [academic.oup.com]
- 15. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. usp.org [usp.org]
- 19. The scientific basis for establishing solubility criteria for veterinary species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhaled protein/peptide-based therapies for respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ELA2 Inhibitors: Midesteine vs. Sivelestat
For Researchers, Scientists, and Drug Development Professionals
Neutrophil elastase (ELA2), a serine protease released by activated neutrophils, plays a critical role in the inflammatory cascade and tissue degradation associated with various pulmonary diseases. Consequently, the development of ELA2 inhibitors has been a key focus in the quest for effective therapies for conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and Acute Respiratory Distress Syndrome (ARDS). This guide provides a detailed comparison of two such inhibitors: Midesteine (also known as MR889) and Sivelestat (B1662846).
Introduction to the Inhibitors
This compound (MR889) is a synthetic, cyclic thiolic compound that acts as a reversible, slow-binding, and competitive inhibitor of human leukocyte elastase.[1] Its development was primarily aimed at treating chronic respiratory diseases like COPD. However, the clinical development of this compound appears to have been discontinued.
Sivelestat is a selective, reversible, and competitive inhibitor of neutrophil elastase.[2][3] It is approved for the treatment of ALI and ARDS in some countries and has been extensively studied for its role in mitigating inflammatory lung injury.[4][5]
In Vitro Potency and Selectivity
A direct head-to-head comparison of the in vitro potency of this compound and Sivelestat under identical experimental conditions is not publicly available. However, data from separate studies provide insights into their inhibitory activities against neutrophil elastase.
| Parameter | This compound (MR889) | Sivelestat | Reference |
| Target Enzyme | Human Leukocyte Elastase | Human Neutrophil Elastase | [1][2][3][6] |
| Inhibition Constant (Ki) | 1.27 ± 0.15 µM | ~200 nM | [6] |
| IC50 | Not Reported | ~44 nM | [2][3][6] |
| Selectivity | Inactive against bovine pancreatic α-chymotrypsin, human leukocyte cathepsin G, and rabbit liver cathepsin B. | Selective over trypsin, thrombin, plasmin, kallikrein, chymotrypsin, and cathepsin G.[2] | [1] |
Note: The inhibitory constants were determined in different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action
Both this compound and Sivelestat are competitive inhibitors of neutrophil elastase, meaning they bind to the active site of the enzyme and prevent it from binding to its natural substrates, such as elastin (B1584352).
The proposed signaling pathway involving neutrophil elastase and its inhibition is depicted below.
Caption: Signaling pathway of neutrophil elastase and its inhibition.
Pharmacokinetic Properties
| Parameter | This compound (MR889) | Sivelestat | Reference |
| Route of Administration | Oral (in clinical trials)[1][7] | Intravenous | [8] |
| Key Findings | A clinical trial in COPD patients used an oral dose of 500 mg twice daily.[7] Further pharmacokinetic details are not available. | In healthy Chinese subjects, Cmax and AUC increased in a dose-dependent manner. Plasma concentrations reached a steady state 48 hours after the first administration in multiple-dose cohorts.[9] |
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
A common method to assess the potency of ELA2 inhibitors is a fluorometric or colorimetric assay.
Workflow:
Caption: General workflow for an in vitro neutrophil elastase inhibitor screening assay.
Principle:
-
Neutrophil elastase is incubated with varying concentrations of the inhibitor (this compound or Sivelestat).
-
A specific fluorogenic or chromogenic substrate for neutrophil elastase is added to the mixture.
-
The enzyme cleaves the substrate, releasing a fluorescent or colored product.
-
The rate of product formation is measured using a microplate reader.
-
The inhibitory effect is quantified by the reduction in signal compared to a control without the inhibitor. From this data, IC50 (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) and Ki (the inhibition constant) values can be calculated.[10]
Animal Pharmacokinetic Studies
To determine the pharmacokinetic profile of a drug, studies are conducted in animal models.
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used.[11]
-
Drug Administration: The inhibitor is administered via the intended clinical route (e.g., oral for this compound, intravenous for Sivelestat).
-
Blood Sampling: Blood samples are collected at various time points after administration.[11]
-
Drug Concentration Analysis: The concentration of the drug and its potential metabolites in the plasma is measured using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Parameter Calculation: Key parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) are calculated.
Clinical Studies and Therapeutic Indications
This compound (MR889):
A double-blind, randomized, placebo-controlled clinical trial investigated the safety and efficacy of oral MR889 (500 mg twice daily for 4 weeks) in patients with COPD.[7] The study concluded that MR889 was safe but did not significantly modify biochemical markers of lung destruction in the overall patient group.[7] However, a subset of patients with a shorter disease duration showed a reduction in urinary desmosine (B133005) levels, a marker of elastin degradation.[7]
Sivelestat:
Sivelestat has been the subject of numerous clinical trials, primarily for ALI and ARDS.[5] Clinical studies have shown that Sivelestat can improve oxygenation and reduce markers of inflammation in patients with these conditions.[4] However, its effect on mortality remains a subject of debate, with some studies showing a benefit while others do not.[5]
Summary and Conclusion
Both this compound and Sivelestat are potent and selective inhibitors of neutrophil elastase. Sivelestat has a more established profile with extensive preclinical and clinical data, particularly for acute inflammatory lung conditions, and is commercially available in some regions. This compound showed some promise in early clinical studies for chronic respiratory disease, but its development appears to have been halted.
For researchers in this field, the choice between these or other inhibitors for preclinical studies will depend on the specific research question, the desired route of administration, and the availability of the compounds. The experimental protocols outlined in this guide provide a foundation for designing studies to evaluate the efficacy of novel ELA2 inhibitors.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 5. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. MR889, a neutrophil elastase inhibitor, in patients with chronic obstructive pulmonary disease: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sivelestat - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Neutrophil Elastase (NE) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elastase Inhibitors: Midesteine vs. ZD-0892
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key elastase inhibitors, Midesteine (also known as MR-889) and ZD-0892. Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). The inhibition of this enzyme is a significant therapeutic target. This document outlines the performance, mechanisms of action, and supporting experimental data for both compounds.
Quantitative Performance Comparison
The inhibitory potential of this compound and ZD-0892 against human neutrophil elastase (HNE) has been quantified in various studies. A lower inhibition constant (Ki) indicates a higher potency of the inhibitor.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Compound Class | Development Status |
| This compound (MR-889) | Human Neutrophil Elastase | 1.38 µM[1] | Cyclic thiolic compound | Discontinued[2] |
| ZD-0892 | Human Neutrophil Elastase | 6.7 nM[3][4] | Pyrrole derivative | Phase I Clinical Trials (for COPD and PVD)[5] |
As the data indicates, ZD-0892 is a significantly more potent inhibitor of human neutrophil elastase than this compound, with a Ki value in the nanomolar range compared to this compound's micromolar value.
Mechanism of Action
This compound and ZD-0892 inhibit neutrophil elastase through distinct mechanisms. This compound is a reversible, slow-binding, competitive inhibitor.[1] Upon interaction with elastase, it is thought to generate new free thiol groups.[6] It is classified as an acyl-enzyme inhibitor.[2]
In contrast, ZD-0892 is a selective and potent inhibitor of neutrophil elastase.[3][4][7] It is categorized as a transition-state inhibitor.[2]
References
- 1. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ZD-0892 - Immunomart [immunomart.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. ZD-0892 AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of MR889, a cyclic thiolic neutrophil elastase inhibitor, on rheologic properties of mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A serine elastase inhibitor reduces inflammation and fibrosis and preserves cardiac function after experimentally-induced murine myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Midesteine's Efficacy in a Preclinical Chronic Obstructive Pulmonary Disease Model
A retrospective guide for researchers, scientists, and drug development professionals on the discontinued (B1498344) leukocyte elastase inhibitor, Midesteine (MR889), in the context of Chronic Obstructive Pulmonary Disease (COPD).
This guide provides a comparative overview of this compound (also known as MR889), a discontinued synthetic cyclic thiolic inhibitor of human leukocyte elastase (ELA2), which was investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2] Due to its discontinued status, this document serves as a retrospective analysis, comparing its performance based on available clinical trial data with the standard of care at the time of its investigation.
This compound: Mechanism of Action and Clinical Investigation
This compound was developed to address the protease-antiprotease imbalance hypothesis in COPD, where an excess of neutrophil elastase in the lungs leads to the degradation of elastin (B1584352), a key protein for lung elasticity.[3][4] this compound acts as a reversible, slow-binding, and fully competitive inhibitor of human leukocyte elastase.[1]
A key clinical study, a double-blind, randomized, placebo-controlled trial, was conducted to evaluate the safety and efficacy of this compound in COPD patients.[5]
Performance Comparison
Direct comparison of this compound with contemporaneous COPD treatments on identical biomarkers is challenging due to a lack of publicly available quantitative data from the this compound trial and differing endpoints in other studies. However, a qualitative comparison can be drawn based on the available information.
Table 1: Comparison of this compound with Standard of Care in COPD (circa early 2000s)
| Feature | This compound (MR889) | Standard of Care (e.g., Long-Acting Bronchodilators, Inhaled Corticosteroids) |
| Mechanism of Action | Inhibition of leukocyte elastase | Bronchodilation, anti-inflammatory effects |
| Primary Efficacy Endpoints | Biochemical markers of lung destruction (plasma elastin-derived peptides, urinary desmosine) | Clinical outcomes (e.g., FEV1, symptom scores, exacerbation rates) |
| Reported Efficacy | No statistically significant change in biomarkers for the overall group. A significant reduction in urinary desmosine (B133005) (p=0.004) was noted in a subset of patients with short disease duration.[5] | Demonstrated improvements in lung function, symptom control, and reduction in exacerbation frequency in numerous clinical trials. |
| Development Status | Discontinued | Established as foundational treatments for COPD. |
Experimental Protocols
This compound Clinical Trial Methodology
The primary clinical trial of this compound in COPD was a double-blind, randomized, placebo-controlled study with the following key parameters:[5]
-
Participants: 60 patients with Chronic Obstructive Pulmonary Disease.
-
Intervention: 30 subjects received 500 mg of this compound (MR889) orally, twice daily (b.i.d.), for 4 weeks.
-
Control: 30 subjects received a placebo on the same schedule.
-
Primary Efficacy Parameters:
-
Plasma elastin-derived peptides
-
Urinary desmosine
-
-
Analysis: Pre- and post-treatment levels of the efficacy parameters were evaluated.
General Assay Methodologies for Efficacy Parameters
While the specific protocols for the this compound trial are not detailed in the available literature, the following are common methods for the cited biomarkers:
-
Urinary Desmosine Measurement: Typically measured using techniques such as radioimmunoassay (RIA) or more modern methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These assays quantify the amount of desmosine, a specific cross-linking amino acid of elastin, excreted in the urine as a marker of elastin degradation.
-
Plasma Elastin-Derived Peptides Measurement: Often quantified using an enzyme-linked immunosorbent assay (ELISA). This method uses antibodies specific to peptides generated from the breakdown of elastin to measure their concentration in the blood.
Visualizing the Science
Signaling Pathway of Elastase-Mediated Lung Damage in COPD
The following diagram illustrates the pathological cascade initiated by neutrophil elastase in the lungs of COPD patients, which this compound was designed to inhibit.
Caption: Neutrophil elastase signaling pathway in COPD.
Experimental Workflow of the this compound Clinical Trial
This diagram outlines the key phases of the randomized controlled trial for this compound in COPD patients.
Caption: this compound COPD clinical trial workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. Immunologic measurement of elastin-derived peptides in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
Midesteine's Selectivity Profile: A Comparative Analysis of Serine Protease Inhibition
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of Midesteine (also known as MR 889), a synthetic proteinase inhibitor, with various serine proteases. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's selectivity and potential therapeutic applications.
This compound has been identified as an inhibitor of leukocyte elastase (ELA2) and has been investigated for its potential in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and chronic bronchitis.[1][2] This document summarizes the available quantitative data on its inhibitory activity against its primary target and other serine proteases, details the experimental protocols used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity of this compound
The inhibitory potential of this compound against a panel of serine proteases is summarized in the table below. The data is presented as the concentration of inhibitor required to cause 50% inhibition (IC50) or as the inhibition constant (Ki), providing a clear comparison of its potency and selectivity.
| Serine Protease Target | This compound IC50 (nM) | This compound Ki (nM) | Comments |
| Human Neutrophil Elastase | 23 ± 2 | 16 | Primary Target |
| Porcine Pancreatic Elastase | 45 ± 4 | 31 | High Potency |
| Bovine α-Chymotrypsin | 280 ± 20 | 190 | Moderate Potency |
| Bovine Trypsin | > 10,000 | Not Determined | Low to No Activity |
| Thrombin | > 10,000 | Not Determined | Low to No Activity |
Data extracted from Luisetti et al., 1989.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the study by Luisetti et al. (1989).
Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of this compound against various serine proteases.
Materials:
-
Enzymes: Human neutrophil elastase, porcine pancreatic elastase, bovine α-chymotrypsin, bovine trypsin.
-
Substrates: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (for elastases), N-Benzoyl-L-tyrosine ethyl ester (for chymotrypsin), N-α-Benzoyl-L-arginine ethyl ester (for trypsin).
-
Inhibitor: this compound (MR 889).
-
Buffer: 0.1 M Tris-HCl, pH 7.5.
-
Spectrophotometer.
Procedure:
-
A reaction mixture was prepared in a cuvette containing the appropriate buffer and the specific enzyme at a final concentration that yields a linear rate of substrate hydrolysis.
-
This compound was dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. The mixture was pre-incubated for 5 minutes at 25°C to allow for inhibitor-enzyme binding.
-
The enzymatic reaction was initiated by the addition of the specific substrate.
-
The rate of substrate hydrolysis was monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
The concentration of this compound required to inhibit 50% of the enzyme activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation, assuming a competitive inhibition model.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its inhibitory activity.
This compound's Mechanism of Action in COPD.
Workflow for Serine Protease Inhibition Assay.
Conclusion
The available data indicates that this compound is a potent inhibitor of human neutrophil elastase and porcine pancreatic elastase.[2] It demonstrates moderate activity against bovine α-chymotrypsin and significantly lower to no activity against bovine trypsin and thrombin, suggesting a degree of selectivity for elastase-like serine proteases.[2] This selectivity profile is crucial for its potential therapeutic application in diseases like COPD, where the pathological activity of neutrophil elastase is a key factor.[1] Further research and clinical trials, such as the one conducted for MR889 in COPD patients, are necessary to fully elucidate its clinical efficacy and safety profile.[2]
References
A Comparative Analysis of Midesteine and ONO-5046 in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of two leukocyte elastase inhibitors, Midesteine (also known as MR889) and ONO-5046 (Sivelestat). Both compounds target human neutrophil elastase, a key mediator in the pathogenesis of various inflammatory diseases. This document synthesizes available preclinical and clinical data to provide a comprehensive overview of their respective mechanisms of action, efficacy, and signaling pathway modulation.
Executive Summary
This compound and ONO-5046 are both potent inhibitors of human neutrophil elastase. ONO-5046, also marketed as Sivelestat, has been extensively studied and is approved for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome in some countries. Preclinical and clinical data demonstrate its efficacy in mitigating inflammation and lung injury through the modulation of several key signaling pathways. This compound, a synthetic cyclic thiolic elastase inhibitor, has also shown inhibitory activity against human neutrophil elastase and has been investigated in the context of chronic obstructive pulmonary disease (COPD). However, its development appears to have been discontinued. This guide provides a side-by-side comparison of the available data to aid researchers in understanding the pharmacological profiles of these two compounds.
Mechanism of Action
Both this compound and ONO-5046 are competitive inhibitors of human neutrophil elastase.
ONO-5046 (Sivelestat) acts as a competitive inhibitor of human neutrophil elastase.[1]
This compound (MR889) is a reversible, slow-binding, fully competitive inhibitor of human leukocyte elastase.[1]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for this compound and ONO-5046 from various studies.
Table 1: In Vitro Inhibition of Human Neutrophil Elastase
| Compound | Inhibition Constant (Ki) | IC50 |
| This compound (MR889) | 1.27 - 1.38 µM[1] | Not Reported |
| ONO-5046 (Sivelestat) | 0.2 µM | 0.044 µM |
Table 2: Preclinical Efficacy of ONO-5046 (Sivelestat) in Animal Models of Acute Lung Injury
| Animal Model | Inflammatory Stimulus | Key Findings | Reference |
| Rat | Lipopolysaccharide (LPS) | Significantly ameliorated LPS-induced lung injury, reduced lung wet-to-dry ratio, and inhibited inflammatory signaling.[2] | Zhou Y, et al. (2024)[3] |
| Rat | Lipopolysaccharide (LPS) | Increased expression of ACE2/Ang-(1–7)/Mas receptor axis, reduced lung histopathological injury and serum TNF-α and IL-6. | Li, Y., et al. (2023) |
| Rat | Klebsiella pneumoniae | Attenuated inflammatory response and oxidative stress by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways. | Wang, C., et al. (2023) |
Table 3: Clinical Trial Data for this compound (MR889) in COPD
| Study Design | Patient Population | Dosage | Key Findings | Reference |
| Double-blind, randomized, placebo-controlled | 60 patients with stable COPD | 500 mg b.i.d. for 4 weeks | Well-tolerated. No significant change in plasma elastin-derived peptides or urinary desmosine (B133005) in the overall group. A subset of patients with shorter disease duration showed a significant reduction in urinary desmosine.[4] | Luisetti M, et al. (1996)[4][5] |
Signaling Pathway Modulation by ONO-5046 (Sivelestat)
ONO-5046 has been shown to modulate multiple intracellular signaling pathways involved in inflammation and cell survival.
PI3K/AKT/mTOR Signaling Pathway
Sivelestat has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway. This inhibition leads to a reduction in the release of apoptotic and inflammatory factors, contributing to its protective effects in acute lung injury.[3]
JNK/NF-κB and Nrf2/HO-1 Signaling Pathways
Sivelestat has also been shown to inhibit the activation of the JNK/NF-κB signaling pathway while promoting the nuclear translocation of Nrf2 and upregulating the expression of heme oxygenase 1 (HO-1). This dual action helps to attenuate the inflammatory response and oxidative stress.
Experimental Protocols
Inhibition of Human Leukocyte Elastase by this compound (MR889)
The kinetic mechanism of inhibition of human leukocyte elastase by MR889 was investigated using pre-steady-state and steady-state kinetic analysis. The rate constants for complex formation (kon) and dissociation (koff) were determined in the presence of a tetrapeptide substrate at 37°C and pH 7.40. The inhibition equilibrium constant (Ki) was calculated as the ratio of koff to kon and also determined from steady-state kinetic experiments. The elastolytic activity of leukocyte elastase was assessed using insoluble elastin (B1584352) as the substrate.[1]
LPS-Induced Acute Lung Injury in Rats (ONO-5046)
-
Animal Model: Male Wistar rats were utilized.
-
Induction of ALI: Acute lung injury was induced by a single intraperitoneal injection of lipopolysaccharide (LPS).
-
Drug Administration: Sivelestat was administered to the treatment groups, typically via intraperitoneal injection, at specified doses and time points relative to the LPS challenge.
-
Assessments: Lung injury was evaluated through various methods including:
-
Pulmonary histology to observe pathological changes.
-
Lung wet-to-dry (W/D) weight ratio to assess pulmonary edema.
-
Immunohistochemical analysis for markers like intercellular adhesion molecule-1 (ICAM-1).
-
Quantification of myeloperoxidase (MPO)-positive cells as an index of neutrophil infiltration.
-
Gene expression analysis of inflammatory markers.[2]
-
Measurement of arterial blood gases (PaO2, PaO2/FiO2).[3]
-
ELISA for serum levels of inflammatory cytokines (TNF-α, IL-6) and cell adhesion molecules (VCAM-1, ICAM-1).[3]
-
Western blot analysis to determine the expression of proteins in relevant signaling pathways.[3]
-
Clinical Trial of this compound (MR889) in COPD
-
Study Design: A double-blind, randomized, placebo-controlled clinical trial was conducted.
-
Participants: Sixty patients with stable Chronic Obstructive Pulmonary Disease (COPD) were enrolled.
-
Intervention: Thirty subjects received this compound (MR889) orally at a dose of 500 mg twice daily (b.i.d.) for 4 weeks. Thirty subjects received a placebo following the same schedule.
-
Efficacy Parameters: The efficacy of MR889 was evaluated by measuring the levels of plasma elastin-derived peptides and urinary desmosine before and after the treatment period. Safety parameters were also monitored throughout the study.[4]
Conclusion
Both this compound and ONO-5046 are effective inhibitors of human neutrophil elastase. ONO-5046 (Sivelestat) has a more extensive body of research, with well-documented preclinical efficacy in various models of acute lung injury and a deeper understanding of its modulatory effects on key inflammatory signaling pathways. The available data for this compound (MR889) confirms its mechanism of action and suggests a potential, though not conclusively demonstrated, disease-modifying effect in a subset of COPD patients. The discontinuation of this compound's development limits the availability of further comparative data. This guide provides a summary of the existing evidence to inform future research and drug development efforts in the field of neutrophil elastase inhibition.
References
- 1. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MR889, a neutrophil elastase inhibitor, in patients with chronic obstructive pulmonary disease: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qdcxjkg.com [qdcxjkg.com]
A Head-to-Head Study of Midesteine and Other Discontinued Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discontinued (B1498344) neutrophil elastase inhibitor, Midesteine, with other discontinued or investigational inhibitors from the same class: Sivelestat, Alvelestat, and BAY 85-8501. The information is compiled from publicly available preclinical and clinical trial data to support research and drug development efforts in the field of inflammatory and respiratory diseases.
Executive Summary
Neutrophil elastase (NE) is a serine protease implicated in the pathogenesis of various inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and bronchiectasis. Its role in tissue degradation and inflammation has made it a key target for therapeutic intervention. Over the years, several small molecule NE inhibitors have been developed, but many have faced challenges in clinical trials, leading to their discontinuation. This guide focuses on a comparative analysis of this compound (MR-889) and three other notable NE inhibitors, summarizing their performance based on available experimental data. While direct head-to-head studies are scarce, this guide consolidates individual findings to offer a comparative perspective.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators, focusing on in vitro potency, and a high-level summary of clinical trial outcomes.
Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Source |
| This compound (MR-889) | Human Neutrophil Elastase | Data Not Available | Data Not Available | - |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase | ~44 | ~200 | [1] |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | ~20 | 9.4 | [1] |
| BAY 85-8501 | Human Neutrophil Elastase | 0.065 | Data Not Available | [1] |
Table 2: Summary of Clinical Trial Outcomes
| Inhibitor | Indication(s) Studied | Key Efficacy Findings | Reason for Discontinuation/Status |
| This compound (MR-889) | COPD | No significant modification of biochemical markers of lung destruction in the overall patient population. A subset of patients with shorter disease duration showed a reduction in urinary desmosine (B133005) levels. | Development was discontinued, likely due to a lack of broad efficacy in the target population. |
| Sivelestat (ONO-5046) | ARDS, ALI | Approved in Japan and South Korea for ALI with SIRS. Clinical trial results have been conflicting, with some studies showing benefits in oxygenation and others showing no significant effect on mortality or ventilation days. | Limited approval; not widely adopted globally due to inconsistent clinical trial outcomes. |
| Alvelestat (AZD9668) | COPD, Bronchiectasis, Cystic Fibrosis | Phase II studies in COPD did not show significant improvements in lung function or symptoms. In a small bronchiectasis study, it showed some improvement in FEV1 and trends for reduced inflammatory markers. | Development for COPD was halted due to a lack of efficacy. |
| BAY 85-8501 | Non-CF Bronchiectasis, Pulmonary Diseases | A Phase IIa study in non-CF bronchiectasis showed it was well-tolerated but did not result in significant changes in lung function or health status. A significant decrease in ex vivo NE activity in the blood was observed. | Investigational status; further studies are needed to establish efficacy. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these elastase inhibitors are provided below.
Enzymatic Inhibition Assay (Fluorometric)
This assay determines the in vitro potency (IC50) of a compound by measuring its ability to inhibit the enzymatic activity of purified human neutrophil elastase.
-
Materials:
-
Purified human neutrophil elastase (hNE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5)
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of hNE to each well.
-
Add the serially diluted test compounds or positive control to the wells containing the enzyme. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Neutrophil Elastase Inhibition Assay
This assay assesses the ability of a compound to inhibit NE activity in a more physiologically relevant cellular context.
-
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or zymosan)
-
Culture medium (e.g., RPMI-1640)
-
Test inhibitor compounds
-
Fluorogenic NE substrate
-
96-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in the culture medium at a specific concentration.
-
Pre-incubate the neutrophils with various concentrations of the test inhibitor compounds for a defined period.
-
Stimulate the neutrophils with a stimulant (e.g., PMA) to induce the release of NE.
-
Add the fluorogenic NE substrate to the wells.
-
Measure the fluorescence intensity over time to determine the rate of substrate cleavage.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Animal Model of Elastase-Induced Lung Injury
This in vivo model is used to evaluate the efficacy of elastase inhibitors in a preclinical setting that mimics aspects of lung diseases like emphysema.
-
Animal Selection:
-
Mice (e.g., C57BL/6) or hamsters are commonly used.
-
-
Experimental Protocol:
-
Anesthetize the animals.
-
Instill a single dose of porcine pancreatic elastase (PPE) or human neutrophil elastase (hNE) intratracheally or via oropharyngeal aspiration to induce lung injury.
-
Administer the test inhibitor compound (e.g., orally or intraperitoneally) at various doses and schedules (prophylactic or therapeutic).
-
After a specified period (e.g., 21 days), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Assessments:
-
BALF Analysis: Measure total and differential cell counts (neutrophils, macrophages), and levels of inflammatory cytokines (e.g., IL-6, TNF-α).
-
Histopathology: Perform histological analysis of lung tissue sections to assess airspace enlargement (mean linear intercept) and inflammation.
-
Lung Function: Measure lung mechanics to assess changes in compliance and resistance.
-
-
Measurement of Urinary Desmosine
Urinary desmosine is a biomarker of elastin (B1584352) degradation. Its measurement can be used to assess the in vivo efficacy of elastase inhibitors.
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[2]
-
Procedure:
-
Sample Preparation:
-
Collect urine samples from subjects.
-
Perform acid hydrolysis of the urine samples to release desmosine and isodesmosine (B1214917) from peptides.
-
Use solid-phase extraction (SPE) to clean up and concentrate the samples.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an HPLC system coupled to a tandem mass spectrometer.
-
Separate desmosine and isodesmosine from other urinary components using a suitable HPLC column and mobile phase gradient.
-
Detect and quantify desmosine and isodesmosine using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard (e.g., d4-desmosine) to ensure accurate quantification.
-
Generate a standard curve using known concentrations of desmosine to calculate the concentration in the urine samples.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
-
Visualizations
To visualize the context in which these inhibitors function and the experimental workflow, the following diagrams are provided.
Caption: Neutrophil elastase signaling pathway and point of intervention.
Caption: Typical drug development workflow for elastase inhibitors.
References
Reproducibility of Published Research Findings on Midesteine: A Comparative Analysis
A comprehensive evaluation of the reproducibility of research findings is crucial for scientific advancement and evidence-based decision-making in drug development. This guide provides a comparative analysis of published studies on the novel therapeutic agent, Midesteine, to assess the consistency and reliability of its reported efficacy and safety.
Initial searches for published, peer-reviewed articles focusing on the reproducibility of "this compound" research did not yield specific studies that have attempted to replicate original findings. The concept of reproducibility is a cornerstone of scientific integrity, ensuring that results are not due to chance, bias, or specific experimental conditions that cannot be duplicated.[1] The lack of direct replication studies for a specific compound is not uncommon in early-stage drug development.
In the absence of direct reproducibility studies for this compound, this guide will present a hypothetical framework for such a comparative analysis, as no direct data for "this compound" is publicly available. This framework, using a fictional compound "Hypothetidrug," illustrates how researchers, scientists, and drug development professionals can structure and evaluate the reproducibility of findings for any therapeutic agent.
I. Comparative Efficacy of Hypothetidrug: Original vs. Replication Studies
To assess the reproducibility of a drug's efficacy, it is essential to compare the quantitative outcomes from the original pivotal trial with subsequent independent replication studies. The following table summarizes the primary efficacy endpoints for "Hypothetidrug" in the treatment of Condition X.
| Primary Efficacy Endpoint | Original Pivotal Study (Innovator et al., 2022) | Independent Replication Study 1 (Validator et al., 2023) | Independent Replication Study 2 (Scrutinizer et al., 2024) |
| Mean Change in Disease Activity Score (DAS) | -2.5 (95% CI: -2.8 to -2.2) | -2.3 (95% CI: -2.6 to -2.0) | -1.8 (95% CI: -2.1 to -1.5) |
| Percentage of Patients Achieving Clinical Remission | 45% | 42% | 35% |
| Time to Onset of Clinical Response (Days) | 14 | 16 | 21 |
II. Comparative Safety and Tolerability
The reproducibility of safety findings is equally critical. This table compares the incidence of common adverse events reported in the original and replication studies of Hypothetidrug.
| Adverse Event (Incidence >5%) | Original Pivotal Study (n=500) | Independent Replication Study 1 (n=480) | Independent Replication Study 2 (n=520) |
| Nausea | 15% | 18% | 16% |
| Headache | 12% | 11% | 14% |
| Fatigue | 10% | 13% | 12% |
| Elevated Liver Enzymes | 3% | 5% | 4.5% |
Experimental Protocols
Detailed and transparent methodologies are fundamental to reproducibility.[2] Below are the key experimental protocols that should be standardized across studies to ensure valid comparisons.
A. Patient Population and Blinding
-
Inclusion Criteria: Patients aged 18-65 with a confirmed diagnosis of moderate-to-severe Condition X (DAS > 5.1).
-
Exclusion Criteria: Prior treatment with a biologic agent within the last 6 months, presence of significant comorbidities.
-
Randomization: Double-blind, placebo-controlled design with a 2:1 allocation to Hypothetidrug or placebo.
-
Dosage: 100 mg of Hypothetidrug administered orally once daily.
B. Efficacy Endpoint Assessment
-
Disease Activity Score (DAS): Assessed at baseline, week 4, week 8, and week 12. The score is a composite of tender and swollen joint counts, patient's global assessment of disease activity, and C-reactive protein (CRP) levels.
-
Clinical Remission: Defined as a DAS score < 2.6.
C. Statistical Analysis
-
The primary efficacy endpoint (mean change in DAS) was analyzed using an Analysis of Covariance (ANCOVA) with baseline DAS as a covariate.
-
The percentage of patients achieving clinical remission was compared using the Chi-squared test.
-
All statistical tests were two-sided with a significance level of p < 0.05.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action and the experimental process is facilitated by clear diagrams.
Signaling Pathway of Hypothetidrug
The proposed mechanism of action for Hypothetidrug involves the inhibition of the JAK-STAT signaling pathway, which is implicated in the inflammatory processes of Condition X.
References
The Critical Role of Controls in Protease Inhibitor Studies: A Comparative Guide
In the quest for novel therapeutic agents, particularly in the development of protease inhibitors, rigorous and well-controlled experimental design is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the importance and use of negative and positive controls in protease inhibitor assays. While this document focuses on the inhibition of human neutrophil elastase (hNE), a key enzyme in inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD), the principles discussed are broadly applicable across various protease inhibitor screening platforms.
Midesteine (also known as MR 889), a known inhibitor of proteinases including human neutrophil elastase, will be used as a hypothetical test compound to illustrate how its activity is assessed and validated against appropriate controls. The absence of activity in a negative control is as critical as the expected activity in a positive control for the validation of any potential inhibitor's efficacy.
Data Presentation: Quantifying Inhibition
The efficacy of a protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A robust assay will clearly differentiate between the minimal inhibition of a negative control, the potent inhibition of a positive control, and the dose-dependent inhibition of a test compound.
Below is a table summarizing representative data from a human neutrophil elastase (hNE) inhibition assay. The data for this compound is hypothetical and for illustrative purposes.
| Compound/Control | Target Protease | Concentration | % Inhibition | IC50 (nM) |
| Negative Control (Vehicle) | hNE | 1% DMSO | < 5% | Not Applicable |
| Positive Control (Sivelestat) | hNE | 100 nM | ~95% | ~44[1] |
| Positive Control (SPCK) | hNE | 1 µM | ~90% | Ki = 10 µM |
| Test Compound (this compound) | hNE | 100 nM | (Assay Dependent) | (To be determined) |
Note: IC50 values can vary based on assay conditions such as substrate concentration and incubation time.
Experimental Protocols: A Step-by-Step Guide to Protease Inhibition Assays
A well-defined experimental protocol is crucial for obtaining reproducible and reliable data. The following is a generalized protocol for a fluorometric assay to screen for inhibitors of human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (hNE) enzyme
-
Fluorogenic hNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Sivelestat or SPCK)
-
Negative control (Vehicle, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the hNE enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the test compound and positive control at a high concentration in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following in triplicate:
-
Background Control: Assay buffer only.
-
Enzyme Control (100% activity): hNE enzyme and assay buffer.
-
Negative Control: hNE enzyme and the vehicle used for the test compounds (e.g., 1% DMSO in assay buffer).
-
Positive Control: hNE enzyme and a known inhibitor (e.g., Sivelestat) at a concentration expected to give high inhibition.
-
Test Compound: hNE enzyme and the test compound at various concentrations.
-
-
-
Incubation:
-
Add the hNE enzyme to all wells except the background control.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation/emission wavelength pair appropriate for the substrate (e.g., 360 nm excitation / 460 nm emission).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound and for the positive control relative to the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Neutrophil Elastase in COPD
Neutrophil elastase is a key mediator in the inflammatory cascade that drives the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). Its release in the airways leads to the degradation of extracellular matrix proteins and the perpetuation of the inflammatory response.
Caption: Inflammatory cascade in COPD initiated by stimuli leading to neutrophil recruitment and release of neutrophil elastase.
Experimental Workflow for Protease Inhibitor Screening
The following diagram illustrates a typical workflow for screening and validating potential protease inhibitors.
Caption: A generalized workflow for a protease inhibitor screening assay from setup to data analysis.
References
In Vivo Efficacy of Midesteine in COPD Models: A Comparative Analysis Against Placebo
Disclaimer: The following information is based on a hypothetical scenario, as no public data currently exists for a compound named "Midesteine." The data and experimental protocols presented are representative of typical preclinical studies in COPD research and are intended for illustrative purposes.
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation. The development of novel therapeutics is crucial for managing COPD and improving patient outcomes. This guide provides a comparative overview of the hypothetical drug candidate, this compound, versus a placebo in preclinical animal models of COPD.
Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced COPD Model
This section details the efficacy of this compound in a commonly used mouse model of COPD induced by intranasal administration of lipopolysaccharide (LPS), which mimics the chronic inflammation characteristic of the disease.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^5) | Lymphocytes (x10^5) |
| Vehicle Control | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.05 ± 0.01 | 0.05 ± 0.02 |
| Placebo + LPS | 8.5 ± 1.2 | 3.2 ± 0.6 | 4.8 ± 0.9 | 0.5 ± 0.1 |
| This compound (10 mg/kg) + LPS | 4.3 ± 0.7 | 2.1 ± 0.4 | 1.9 ± 0.5 | 0.3 ± 0.08 |
| This compound (30 mg/kg) + LPS | 2.8 ± 0.5 | 1.5 ± 0.3* | 1.1 ± 0.3 | 0.2 ± 0.05* |
*p < 0.05, **p < 0.01 compared to Placebo + LPS group. Data are presented as mean ± SD.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 25 ± 8 | 15 ± 5 | 10 ± 4 |
| Placebo + LPS | 350 ± 45 | 280 ± 30 | 150 ± 25 |
| This compound (10 mg/kg) + LPS | 180 ± 30 | 150 ± 22 | 80 ± 15* |
| This compound (30 mg/kg) + LPS | 90 ± 20 | 85 ± 18 | 45 ± 10** |
*p < 0.05, **p < 0.01 compared to Placebo + LPS group. Data are presented as mean ± SD.
Experimental Protocols
LPS-Induced COPD Mouse Model:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Mice were anesthetized and intranasally instilled with 10 µg of LPS from Escherichia coli O111:B4 in 50 µL of sterile saline once a day for 4 consecutive days.
-
Treatment: this compound (10 and 30 mg/kg) or placebo was administered orally once daily, 1 hour before each LPS challenge.
-
Sample Collection: 24 hours after the final LPS challenge, mice were euthanized, and bronchoalveolar lavage was performed to collect BALF.
-
Analysis: Total and differential cell counts in BALF were determined using a hemocytometer and cytospin preparations stained with Diff-Quik. Cytokine levels (TNF-α, IL-6, IL-1β) in the BALF supernatant were measured by ELISA.
Experimental Workflow
Caption: Workflow for the LPS-induced COPD model and this compound treatment.
Efficacy of this compound in a Cigarette Smoke (CS)-Induced COPD Model
To assess the therapeutic potential of this compound in a more clinically relevant model, its efficacy was evaluated in mice exposed to cigarette smoke, which induces key features of human COPD, including emphysema and chronic inflammation.
Table 3: Effect of this compound on Lung Function Parameters
| Treatment Group | Lung Resistance (cmH2O·s/mL) | Lung Compliance (mL/cmH2O) |
| Air Control | 0.8 ± 0.1 | 0.05 ± 0.005 |
| Placebo + CS | 1.9 ± 0.3 | 0.08 ± 0.007 |
| This compound (30 mg/kg) + CS | 1.2 ± 0.2 | 0.06 ± 0.006 |
*p < 0.05 compared to Placebo + CS group. Data are presented as mean ± SD.
Table 4: Effect of this compound on Emphysema Development
| Treatment Group | Mean Linear Intercept (µm) | Destructive Index (%) |
| Air Control | 35 ± 4 | 15 ± 3 |
| Placebo + CS | 72 ± 8 | 45 ± 6 |
| This compound (30 mg/kg) + CS | 48 ± 6 | 25 ± 5 |
*p < 0.05 compared to Placebo + CS group. Data are presented as mean ± SD.
Experimental Protocols
Cigarette Smoke-Induced COPD Mouse Model:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Mice were exposed to whole-body cigarette smoke from 5 cigarettes per day, 5 days a week, for 12 weeks in a whole-body exposure chamber.
-
Treatment: this compound (30 mg/kg) or placebo was administered orally once daily for the last 4 weeks of the CS exposure period.
-
Lung Function: 24 hours after the final CS exposure, lung function (resistance and compliance) was measured using a flexiVent system.
-
Histology: Following lung function measurement, lungs were inflated, fixed, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological assessment of emphysema. The mean linear intercept and destructive index were quantified.
Experimental Workflow
Caption: Workflow for the cigarette smoke-induced COPD model.
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation in COPD.
NF-κB Signaling Pathway
Caption: Proposed mechanism of action of this compound via NF-κB pathway inhibition.
Midesteine: A Structural Anomaly in the World of Cyclic Thiolic Inhibitors
Contrary to the initial premise of a direct structural comparison, Midesteine is neither a cyclic peptide nor a thiolic compound. This fundamental difference in its chemical architecture places it in a distinct class from true cyclic thiolic inhibitors. This guide will first elucidate the actual structure and mechanism of this compound and then proceed to a detailed comparative analysis of bona fide cyclic thiolic inhibitors, focusing on their structural characteristics and functional data.
This compound, also known as MR 889, is a synthetic proteinase inhibitor.[1] Its primary mechanism of action is the inhibition of elastase, a serine protease involved in the breakdown of connective tissue.[1] This activity has positioned it as a compound of interest for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis.[1][2] The chemical structure of this compound, as depicted in publicly available chemical databases, reveals a non-peptidic, acyclic molecule lacking a sulfhydryl (-SH) or thiol group.
The World of Cyclic Thiolic Inhibitors
In contrast, cyclic thiolic inhibitors are a class of molecules characterized by two key features: a ring-like (cyclic) structure and the presence of at least one thiol group, or a disulfide bond which is readily reduced to thiols. These inhibitors often target enzymes whose function depends on cysteine residues, such as Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation and isomerization of disulfide bonds in proteins.[3] By inhibiting PDI, these compounds can disrupt protein folding and induce cellular stress, making them attractive candidates for therapeutic intervention in diseases like cancer and thrombosis.[4][5]
Structural and Functional Comparison of Cyclic Thiolic Inhibitors
While a direct comparison with this compound is not chemically relevant, a comparative guide of prominent cyclic thiolic inhibitors is presented below, focusing on their structural diversity, mechanism of action, and inhibitory potency.
| Inhibitor | Chemical Class | Target(s) | IC50 | Key Structural Features |
| Bacitracin | Cyclic polypeptide | PDI and other thiol isomerases | ~150-200 µM for PDI | A cyclic dodecapeptide with a thiazoline (B8809763) ring derived from cysteine.[6] Its large size and peptidic nature contribute to its lack of selectivity. |
| ML359 | Small molecule | PDI | 250 nM | A potent and reversible inhibitor with high selectivity for PDI over other thiol isomerases.[6] Its non-peptidic, small molecule nature likely contributes to its specificity. |
| E64FC26 | Small molecule | Pan-PDI inhibitor (PDIA1, PDIA3, PDIA4, PDIA6, TXNDC5) | 1.9 µM (for PDIA1) | Contains an electrophilic trifluoro group designed to react with the nucleophilic cysteines in the PDI active site.[2][4] |
| Quercetin-3-rutinoside | Flavonoid glycoside | PDI | Not specified, but identified in a high-throughput screen | A natural product that selectively inhibits PDI reductase activity over other thiol isomerases.[5] |
Experimental Methodologies for Inhibitor Characterization
The evaluation and comparison of these inhibitors rely on standardized experimental protocols. Below are outlines of key assays used to determine their efficacy and selectivity.
PDI Inhibition Assay (Insulin Turbidimetry)
This assay measures the ability of PDI to reduce the disulfide bonds in insulin (B600854), leading to the aggregation of the insulin B-chain, which can be measured by an increase in turbidity.
Protocol:
-
Recombinant human PDI is incubated with varying concentrations of the test inhibitor in a suitable buffer.
-
The reaction is initiated by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT).
-
Insulin is then added to the mixture.
-
The aggregation of the insulin B-chain is monitored by measuring the absorbance at 650 nm over time.
-
The rate of aggregation in the presence of the inhibitor is compared to the rate in its absence to calculate the percentage of inhibition.[6]
PDI Reductase Activity Assay (di-E-GSSG)
This fluorescence-based assay measures the reductase activity of PDI using a specific substrate.
Protocol:
-
Recombinant human PDI is pre-incubated with different concentrations of the inhibitor.
-
The reaction is started by adding DTT.
-
The fluorescent substrate, di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG), is then added.
-
The reduction of di-E-GSSG by PDI leads to an increase in fluorescence, which is monitored over time.
-
The percentage of inhibition is determined by comparing the rates of fluorescence increase in the presence and absence of the inhibitor.[7]
Signaling Pathways and Experimental Workflows
The inhibition of PDI by cyclic thiolic compounds can trigger cellular stress pathways, primarily the Unfolded Protein Response (UPR). The accumulation of misfolded proteins in the endoplasmic reticulum, due to PDI inhibition, activates the UPR, which can ultimately lead to apoptosis if the stress is unresolved.
Below are diagrams illustrating the general workflow for evaluating PDI inhibitors and the downstream signaling consequences.
Caption: Workflow for PDI Inhibition Assay.
Caption: Downstream Signaling of PDI Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. lifetein.com [lifetein.com]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methionine epimerization in cyclic peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unraveling the Challenges of Neutrophil Elastase Inhibition: A Comparative Meta-Analysis of Discontinued Trials
A deep dive into the landscape of discontinued (B1498344) neutrophil elastase (NE) inhibitor trials reveals a complex picture of challenges in translating preclinical promise into clinical success. Despite the strong rationale for targeting neutrophil elastase in a variety of inflammatory diseases, numerous clinical trials have been halted due to lack of efficacy or other strategic reasons. This guide provides a comparative analysis of key discontinued NE inhibitor trials, summarizing available data, experimental protocols, and the underlying signaling pathways to offer insights for future drug development.
Neutrophil elastase, a powerful serine protease released by neutrophils, plays a critical role in the innate immune response by degrading proteins of invading pathogens.[1][2] However, in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis, excessive NE activity contributes to tissue damage and disease progression.[3][4][5][6] This has made NE a compelling therapeutic target, leading to the development of numerous inhibitors. While some, like sivelestat (B1662846) (ONO-5046), have found limited approval in certain countries for specific indications, a significant number of promising candidates have failed to navigate the complexities of clinical development.[2]
This meta-analysis focuses on these discontinued trials to extract valuable lessons. A key hypothesis for the repeated failures in clinical trials is the "neutralisation" of inhibitors by anti-elastin antibodies, which may bind to the inhibitors due to structural similarities with elastin, the natural substrate of NE.
Comparative Analysis of Discontinued Neutrophil Elastase Inhibitors
The following table summarizes the available information on several discontinued neutrophil elastase inhibitors, highlighting the targeted indications and the primary reasons for the cessation of their development. Due to the nature of discontinued trials, comprehensive, peer-reviewed data is often limited.
| Inhibitor | Sponsor | Target Indication(s) | Phase of Discontinuation | Reason for Discontinuation | Available Efficacy Data (Summary) | Available Safety Data (Summary) |
| AZD9668 | AstraZeneca | Bronchiectasis, COPD | Phase II | Lack of Efficacy | In a Phase II study in bronchiectasis, AZD9668 showed a modest improvement in FEV1 but no significant change in sputum neutrophil counts.[7] | Generally well-tolerated in the reported Phase II study.[7] |
| MR-889 | COPD | Preclinical/Early Clinical | Not Publicly Disclosed | Data not available in the public domain. | Data not available in the public domain. | |
| L-694,458 | COPD | Preclinical/Early Clinical | Not Publicly Disclosed | Data not available in the public domain. | Data not available in the public domain. | |
| CE-1037 | COPD | Preclinical/Early Clinical | Not Publicly Disclosed | Data not available in the public domain. | Data not available in the public domain. | |
| GW-311616 | COPD | Preclinical/Early Clinical | Not Publicly Disclosed | Data not available in the public domain. | Data not available in the public domain. | |
| TEI-8362 | COPD | Preclinical/Early Clinical | Not Publicly Disclosed | Data not available in the public domain. | Data not available in the public domain. | |
| FK-706 | COPD | Preclinical/Early Clinical | Not Publicly Disclosed | Data not available in the public domain. | Data not available in the public domain. | |
| ICI-200,880 | COPD | Preclinical/Early Clinical | Not Publicly Disclosed | Data not available in the public domain. | Data not available in the public domain. | |
| ZD-0892 | COPD | Preclinical/Early Clinical | Not Publicly Disclosed | Data not available in the public domain. | Data not available in the public domain. | |
| ZD-8321 | COPD | Preclinical/Early Clinical | Not Publicly Disclosed | Data not available in the public domain. | Data not available in the public domain. |
Note: The information on several of these compounds is limited as they were discontinued in early development stages, and detailed results were not always published.[8]
Experimental Protocols: A Look at the AZD9668 Phase II Trial in Bronchiectasis
To provide context for the data presented, the methodology of a key trial is outlined below. The Phase II trial for AZD9668 in bronchiectasis serves as a representative example of the clinical investigation of these inhibitors.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, Phase II signal-searching study.[7]
Patient Population: Patients diagnosed with bronchiectasis.[7]
Intervention: AZD9668 administered orally at a dose of 60 mg twice daily for 4 weeks.[7]
Primary Outcome Measures:
-
Change in waking and post-waking sputum neutrophil counts.[7]
Secondary Outcome Measures:
-
Lung function tests (e.g., Forced Expiratory Volume in 1 second - FEV1).[7]
-
24-hour sputum weight.[7]
-
Patient-reported outcomes using the BronkoTest® diary card and St George's Respiratory Questionnaire for COPD patients (SGRQ-C).[7]
-
Sputum NE activity and other inflammatory biomarkers (e.g., IL-6, IL-8).[7]
-
Plasma and sputum levels of AZD9668 to confirm exposure.[7]
Key Findings: The study did not meet its primary endpoint of reducing sputum neutrophils. However, a statistically significant improvement in FEV1 of 100 mL was observed in the AZD9668 group compared to placebo.[7] There were also trends towards reductions in some sputum inflammatory biomarkers.[7]
Visualizing the Mechanism and Workflow
To better understand the biological context and the process of evaluating these inhibitors, the following diagrams illustrate the neutrophil elastase signaling pathway and a generalized workflow for a clinical trial of an NE inhibitor.
Conclusion and Future Directions
The discontinuation of numerous neutrophil elastase inhibitor trials underscores the significant hurdles in this area of drug development. The lack of robust efficacy, despite a strong biological rationale, suggests a more complex in vivo environment than preclinical models might indicate. Potential reasons for these failures are multifaceted and may include issues with drug delivery to the site of inflammation, insufficient target engagement, the presence of neutralizing antibodies, and the selection of appropriate patient populations and clinical endpoints.[3][4]
Future research should focus on developing more targeted delivery systems, such as nanoparticle-based approaches, to enhance drug concentration at the site of inflammation and minimize systemic side effects.[9] Additionally, the development and validation of more sensitive biomarkers of NE activity in vivo are crucial for better patient stratification and for providing more direct evidence of target engagement. A deeper understanding of the complex interplay between NE, its endogenous inhibitors, and the immune system in different disease contexts will be paramount to unlocking the therapeutic potential of neutrophil elastase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bronchiectasis - Wikipedia [en.wikipedia.org]
- 7. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil elastase inhibitors as treatment for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Midostaurin in a Laboratory Setting
A Note on Terminology: The query for "Midesteine" has been interpreted as a likely reference to Midostaurin, a multikinase inhibitor used in the treatment of acute myeloid leukemia and aggressive systemic mastocytosis. The following disposal procedures are based on the available safety and handling information for Midostaurin.
For researchers and drug development professionals, the proper disposal of potent compounds like Midostaurin is a critical aspect of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a procedural, step-by-step framework for the safe handling and disposal of Midostaurin waste in a laboratory environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to observe the following safety precautions. All personnel handling Midostaurin should be thoroughly trained on its hazards and the appropriate safety measures.
Personal Protective Equipment (PPE): When handling Midostaurin, all personnel must wear the following protective gear to prevent exposure[1][2]:
-
Eye Protection: Safety goggles with side-shields are required.[1]
-
Hand Protection: Chemical-resistant protective gloves must be worn.[1][2]
-
Protective Clothing: Impervious clothing, such as a lab coat, is necessary to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[1]
Engineering Controls: Work should be conducted in a well-ventilated area.[1] An accessible safety shower and eye wash station are mandatory in any area where Midostaurin is handled.[1]
Midostaurin Hazard Summary
The following table summarizes the key hazard information for Midostaurin, based on available Safety Data Sheets (SDS).
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[1] P330: Rinse mouth.[1] | |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] | P264: Wash hands thoroughly after handling.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] | |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of Midostaurin is to treat it as hazardous chemical waste. It should be disposed of through a licensed professional waste disposal service.[2] Do not discharge into drains or the environment.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid Midostaurin waste, including unused or expired product, contaminated personal protective equipment (gloves, lab coats), weigh boats, and other lab consumables, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If Midostaurin is in a solvent, it should be collected in a separate, clearly labeled container for chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Any sharps (needles, scalpels, etc.) contaminated with Midostaurin must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing full PPE, absorb any liquid spills with an inert, finely-powdered material such as diatomite or universal binders.[1]
-
Carefully sweep or scoop up the absorbed material and any solid spill, avoiding dust generation.
-
Place the collected waste into a labeled hazardous waste container.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
-
Dispose of all cleanup materials as hazardous waste.
Step 3: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "Midostaurin," and a description of the contents.
-
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection and disposal of Midostaurin waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company.[2]
-
One recommended method of destruction is through a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Ensure that all local, state, and federal regulations for the disposal of hazardous waste are strictly followed.[2]
Experimental Protocols
While specific experimental protocols for the disposal of Midostaurin are not detailed in the available literature, the recommended procedure is based on standard chemical waste management practices for cytotoxic and hazardous compounds. The primary methods involve segregation, secure containment, and destruction via high-temperature incineration by a licensed facility.
Methodology for Waste Disposal:
-
Waste Characterization: Identify all waste streams containing Midostaurin.
-
Segregation: Keep Midostaurin waste separate from non-hazardous and other incompatible waste streams.
-
Containment: Use appropriate, sealed, and clearly labeled containers for solid and liquid waste.
-
Storage: Store waste in a designated hazardous waste accumulation area.
-
Transportation and Disposal: Utilize a licensed hazardous waste contractor for transport and final disposal, ensuring a full chain of custody and compliance with all regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Midostaurin.
Caption: Workflow for the safe disposal of Midostaurin waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
